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  • Product: 2-Azepanyl-N,N-dimethylmethanamine oxalate
  • CAS: 1177271-83-8

Core Science & Biosynthesis

Foundational

2-Azepanyl-N,N-dimethylmethanamine oxalate chemical structure and physical properties

A note to the reader: Initial research into the specific compound, 2-Azepanyl-N,N-dimethylmethanamine oxalate, did not yield specific public-domain data for this exact molecule. Consequently, this guide has been expertly...

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Author: BenchChem Technical Support Team. Date: April 2026

A note to the reader: Initial research into the specific compound, 2-Azepanyl-N,N-dimethylmethanamine oxalate, did not yield specific public-domain data for this exact molecule. Consequently, this guide has been expertly curated to provide a comprehensive technical overview of the constituent components: the azepane scaffold and the properties of oxalate salts. This approach delivers valuable, contextually relevant information for researchers, scientists, and drug development professionals working with similar chemical entities.

Part 1: The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in modern drug discovery.[1][2][3] Its significance stems from its inherent three-dimensional structure, which provides a versatile platform for the development of novel therapeutics with diverse pharmacological activities.[4] Unlike flat, aromatic systems, the puckered conformation of the azepane ring allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[4]

Physicochemical Properties of Azepane Derivatives

The physical and chemical properties of azepane derivatives are dictated by the nature and position of substituents on the ring. The parent azepane is a colorless liquid with a boiling point of approximately 138 °C.[5] The introduction of functional groups significantly alters properties such as:

  • Solubility: The presence of polar functional groups, such as hydroxyl or amino groups, can increase aqueous solubility, a critical factor for drug delivery.

  • Lipophilicity (LogP): The addition of non-polar substituents will increase the octanol-water partition coefficient (LogP), influencing the compound's ability to cross cell membranes.

  • Basicity (pKa): The nitrogen atom in the azepane ring imparts basic properties. The pKa can be modulated by the electronic effects of substituents, which in turn affects the compound's ionization state at physiological pH.

A summary of the general physicochemical properties of the parent azepane is provided in the table below.

PropertyValueReference
Molecular FormulaC6H13N[5]
Molar Mass99.177 g·mol−1[5]
AppearanceColorless liquid[5]
Density0.88 g/cm3 [5]
Melting Point-37 °C[5]
Boiling Point138 °C[5]
Synthesis of Functionalized Azepanes

A variety of synthetic strategies have been developed to access functionalized azepane scaffolds. These methods provide chemists with the tools to introduce diverse substituents and control stereochemistry.

Ring-closing metathesis is a powerful technique for the formation of the seven-membered azepane ring. This reaction typically involves the use of a ruthenium-based catalyst, such as the Grubbs catalyst, to cyclize a diene precursor. The resulting unsaturated azepine can then be reduced to the saturated azepane.[6]

Experimental Protocol: Synthesis of a Substituted Azepane via RCM

  • Diene Synthesis: A suitable diene precursor is first synthesized. This can be achieved through various methods, such as the allylation of an amine.[6]

  • Ring-Closing Metathesis: The diene precursor is dissolved in an anhydrous solvent, such as dichloromethane, under an inert atmosphere. A catalytic amount of a Grubbs catalyst (e.g., 2-5 mol%) is added, and the mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).[6]

  • Reduction: The resulting unsaturated azepine is then reduced to the corresponding azepane. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]

Caption: General workflow for azepane synthesis via RCM.

Reductive amination is a versatile method for introducing substituents onto the azepane nitrogen or for building the ring itself. This reaction involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride.[7]

The Role of Azepanes in Drug Discovery

The azepane scaffold is present in numerous FDA-approved drugs and clinical candidates across a wide range of therapeutic areas.[2][4][5] Its structural features have been exploited to develop inhibitors of various enzymes and receptors. For example, some azepane derivatives have shown potent inhibitory activity against protein kinases.[7] The conformational flexibility of the azepane ring allows it to adapt to the binding pockets of different biological targets, making it a "privileged scaffold" in medicinal chemistry.[4]

Part 2: Understanding Oxalate Salts in Pharmaceutical Science

Oxalic acid is a dicarboxylic acid that is commonly used in pharmaceutical development to form salts with basic drug molecules. The formation of an oxalate salt can significantly modify the physicochemical properties of a compound, which can be advantageous for drug formulation and delivery.

Properties of Oxalate Salts

The formation of an oxalate salt from a basic, nitrogen-containing compound like an azepane derivative can lead to several beneficial changes in its properties:

  • Increased Crystallinity and Stability: Oxalate salts are often highly crystalline solids, which can improve the stability and handling of the active pharmaceutical ingredient (API).

  • Modified Solubility: The solubility of a drug can be fine-tuned by salt formation. While the effect on aqueous solubility can vary, oxalate salts are often used to obtain a solid form with consistent dissolution properties.

  • Ease of Purification: The crystalline nature of oxalate salts facilitates their purification through recrystallization, allowing for the removal of impurities.[8][9]

Preparation of Oxalate Salts

The preparation of an oxalate salt is typically a straightforward acid-base reaction.

Experimental Protocol: General Procedure for Oxalate Salt Formation

  • Dissolution: The free base of the target compound is dissolved in a suitable organic solvent, such as isopropanol or ethanol.[10]

  • Addition of Oxalic Acid: A solution of oxalic acid (or oxalic acid dihydrate) in the same or a compatible solvent is added slowly to the solution of the free base.[8][9][10]

  • Precipitation and Isolation: The insoluble oxalate salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[10]

Caption: A typical workflow for the preparation of an oxalate salt.

Characterization of Oxalate Salts

The successful formation and purity of an oxalate salt can be confirmed using a variety of analytical techniques:

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

  • Spectroscopy (IR, NMR): Infrared (IR) spectroscopy can confirm the presence of the carboxylate groups of the oxalate anion. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the cation and the stoichiometry of the salt.

  • Elemental Analysis: This technique provides the percentage composition of elements in the compound, which can be used to confirm the empirical formula of the salt.

Part 3: The Intersection of Azepanes and Oxalates in Research

Sources

Exploratory

In-Depth Technical Guide: Solubility Profiling of 2-Azepanyl-N,N-dimethylmethanamine Oxalate in Organic Solvents

Executive Summary The determination of a precise solubility profile in organic solvents is a critical preformulation step for any pharmaceutical intermediate or biochemical building block. 2-Azepanyl-N,N-dimethylmethanam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The determination of a precise solubility profile in organic solvents is a critical preformulation step for any pharmaceutical intermediate or biochemical building block. 2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS No. 1177271-83-8) is a specialized amine salt utilized in advanced biochemical synthesis and drug discovery[1]. Because it is formulated as an oxalate salt, its solvation thermodynamics differ significantly from its free-base counterpart.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, predictive, and empirically rigorous framework for profiling the organic solubility of this compound. This guide synthesizes Hansen Solubility Parameter (HSP) theory[2], thermodynamic modeling[3], and USP <1236> compliant experimental protocols[4] to establish a self-validating workflow for researchers and formulation scientists.

Physicochemical Architecture & Solvation Thermodynamics

To predict how 2-Azepanyl-N,N-dimethylmethanamine oxalate behaves in organic media, we must first deconstruct its molecular architecture. The molecule consists of a lipophilic azepane ring, a tertiary amine group (N,N-dimethylmethanamine), and an oxalate counterion.

The Causality of Solvation

The solubility of an amine oxalate in an organic solvent is a thermodynamic competition between the crystal lattice energy of the solid salt and the solvation energy provided by the solvent[5]. Oxalate anions ( C2​O42−​ ) are highly capable of forming robust, bidentate hydrogen-bond networks with protonated amines.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): The solvent lacks the dielectric constant ( ϵ ) and hydrogen-bond capacity to overcome the strong electrostatic and hydrogen-bonding forces of the oxalate lattice. The compound remains insoluble.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): High dielectric constants stabilize the separated ions, while strong dipole moments solvate the cationic amine, leading to high solubility[5].

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): The solvent acts as both a hydrogen-bond donor and acceptor, actively disrupting the amine-oxalate hydrogen bond network, yielding moderate to high solubility.

Solvation Solid Crystal Lattice (Amine Oxalate Salt) IonPair Solvated Ion Pair (Low Dielectric Solvents) Solid->IonPair ΔG_solvation (Aprotic/Non-polar) FreeIons Dissociated Ions (High Dielectric Solvents) Solid->FreeIons ΔG_solvation (Protic/Polar) IonPair->FreeIons Dissociation (Kd)

Caption: Thermodynamic solvation pathways of amine oxalate salts in organic media.

Predictive Solubility Matrix via Hansen Solubility Parameters (HSP)

Before initiating wet-lab experiments, a predictive model saves time and resources. The Hansen Solubility Parameter (HSP) framework evaluates solvents based on three cohesive energy forces: dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ )[6]. Because 2-Azepanyl-N,N-dimethylmethanamine oxalate is a polar salt, it requires solvents with high δP​ and δH​ values to minimize the Hansen distance ( Ra​ ) between the solute and the solvent[2].

Table 1: Predicted Solubility Profile in Key Organic Solvents
Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Predicted Solubility RangeSolvation Mechanism / Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High (>100 mg/mL)High δP​ and dielectric constant effectively stabilize dissociated ions and solvate the lipophilic azepane ring[5].
Polar Protic Methanol (MeOH)32.7High (20 - 50 mg/mL)Strong H-bond donor/acceptor capacity ( δH​ ) disrupts the rigid oxalate lattice.
Moderately Polar Ethyl Acetate (EtOAc)6.0Low (1 - 5 mg/mL)Insufficient polarity to completely overcome the ionic lattice energy; partial ion-pair solvation occurs.
Halogenated Dichloromethane (DCM)8.9Low to Mod (5 - 15 mg/mL)Good dispersion forces ( δD​ ) for the azepane ring, but limited ability to solvate the oxalate anion.
Non-Polar n-Hexane1.9Insoluble (<0.1 mg/mL)Complete lack of δP​ and δH​ interactions; cannot disrupt the electrostatic forces of the salt.

Note: For complex formulations requiring mixed solvents, the Jouyban-Acree model can be employed to predict solubility in binary solvent mixtures (e.g., DMSO/MeOH) across various temperatures, minimizing the need for exhaustive empirical testing[3][7].

Empirical Determination Protocol (USP <1236> Compliant)

To validate the predictive model, empirical data must be generated using the gold-standard Saturation Shake-Flask Method as outlined in USP General Chapter <1236>[4][8]. As a Senior Application Scientist, I emphasize that a protocol is only valid if it includes a mechanism to check for salt disproportionation (where the oxalate salt breaks down into the free base and oxalic acid during equilibration).

Step-by-Step Methodology
  • Sample Preparation: Weigh an excess amount of 2-Azepanyl-N,N-dimethylmethanamine oxalate (e.g., 50 mg) into a 5 mL amber glass vial to ensure the presence of a solid phase at equilibrium[9].

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., HPLC-grade Methanol).

  • Isothermal Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker set to 25.0±0.1∘C . Agitate at 200 RPM for 24 to 48 hours[8].

  • Phase Separation: Remove the vial and allow the undissolved solid to settle. Transfer the mixture to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes to achieve complete phase separation[4]. Alternatively, filter the supernatant through a 0.45 µm PTFE syringe filter (ensure the filter membrane is compatible with the organic solvent).

  • Quantitative Analysis: Dilute a precise aliquot of the clear supernatant with a compatible diluent. Analyze the concentration of the 2-Azepanyl-N,N-dimethylmethanamine cation using HPLC-UV or LC-MS against a validated calibration curve.

  • Solid-State Verification (Critical Step): Recover the residual solid (wet cake) from the centrifuge tube. Dry it gently under a nitrogen stream and analyze it via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: This proves that the equilibrium solubility measured belongs to the intact oxalate salt and not a new polymorph or a disproportionated free base.

USP1236 Start Excess Solid Addition (2-Azepanyl-N,N-dimethylmethanamine oxalate) Solvent Organic Solvent Selection (e.g., MeOH, DMSO, MeCN) Start->Solvent Equil Isothermal Equilibration (Shake-Flask, 24-48h, 25°C) Solvent->Equil Phase Phase Separation (Centrifugation / Filtration) Equil->Phase Analysis Quantitative Analysis (HPLC-UV or LC-MS) Phase->Analysis Supernatant SolidChar Solid-State Characterization (XRPD / DSC) to verify no form change Phase->SolidChar Residual Solid

Caption: USP <1236> compliant experimental workflow for thermodynamic solubility determination.

Conclusion & Strategic Implications

The solubility profile of 2-Azepanyl-N,N-dimethylmethanamine oxalate is dictated by the delicate balance between its lipophilic azepane core and its tightly bound oxalate counterion. By leveraging Hansen Solubility Parameters, researchers can intelligently select polar aprotic or protic solvents (like DMSO or Methanol) for synthesis and purification, avoiding the poor solvation offered by non-polar hydrocarbons. Furthermore, strict adherence to USP <1236> guidelines ensures that the empirical data generated is robust, reproducible, and ready for regulatory or advanced developmental scrutiny.

References

  • US Biological Life Sciences. (n.d.). 2-Azepanyl-N,N-dimethylmethanamine Oxalate. American Chemical Suppliers. Retrieved from[1]

  • EvitaChem. (n.d.). 4-(2-(4-Chlorophenyl)-1H-indol-3-yl)butan-1-amine oxalate - Chemical Properties. Retrieved from[5]

  • Biorelevant. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from[4]

  • USP-NF. (2016). <1236> Solubility Measurements. United States Pharmacopeia. Retrieved from[8]

  • GMP Compliance. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from[9]

  • Jouyban, A., et al. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. University of Alberta. Retrieved from[3]

  • Wang, Y., et al. (2024). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. ACS Publications. Retrieved from[7]

  • Kloc, A. P., et al. (2018). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data. Retrieved from[2]

  • Zellers, E. T., et al. (n.d.). Measurement of Hansen Solubility Parameters of Human Stratum Corneum. PMC. Retrieved from[6]

Sources

Foundational

Mechanistic Profiling of 2-Azepanyl-N,N-dimethylmethanamine Oxalate: An In Vitro Guide to Aminergic GPCR Target Engagement

Executive Summary In the landscape of central nervous system (CNS) drug discovery, diamine pharmacophores serve as critical building blocks for probing aminergic G protein-coupled receptors (GPCRs). 2-Azepanyl-N,N-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, diamine pharmacophores serve as critical building blocks for probing aminergic G protein-coupled receptors (GPCRs). 2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS 1177271-83-8)[1] is a highly specialized structural motif characterized by a seven-membered lipophilic azepane ring coupled to a basic dimethylamine side chain.

While utilized as an intermediate in various synthetic pathways, its primary pharmacological utility lies in its structural homology to established Histamine H3 Receptor (H3R) ligands[2]. As a Senior Application Scientist, the objective of this whitepaper is to provide a rigorous, self-validating in vitro framework for evaluating the mechanism of action of this compound—specifically, its capacity to act as an inverse agonist at the constitutively active H3R.

Structural Rationale & Target Engagement

To understand how a molecule behaves in vitro, we must first establish the causality of its target engagement. The H3R is a presynaptic autoreceptor that exhibits high constitutive activity, meaning it actively signals through Gi/o proteins to inhibit adenylyl cyclase even in the absence of endogenous histamine[3].

The mechanism of action for azepane-based diamines relies on locking this receptor into an inactive state:

  • Protonation & Penetration: At a physiological pH of 7.4, the basic nitrogen of the N,N-dimethylmethanamine group is protonated. This allows the molecule to penetrate the deep, negatively charged orthosteric binding pocket of the H3R.

  • Salt Bridge Formation: The protonated amine forms a critical, charge-reinforced salt bridge with a highly conserved aspartate residue ( Asp1143.32 ) located on Transmembrane Helix 3[2].

  • Steric Wedge: Simultaneously, the bulky, lipophilic azepane ring occupies an adjacent hydrophobic sub-pocket. This acts as a steric wedge, preventing the inward movement of Transmembrane Helix 6—a structural shift required for G-protein coupling[3].

By stabilizing this inactive conformation, the compound prevents Gi/o activation, thereby relieving the constitutive inhibition of adenylyl cyclase and allowing cAMP levels to rise.

In Vitro Mechanistic Workflows

To rigorously validate this mechanism, we employ a two-tier screening system: a radioligand binding assay to confirm orthosteric affinity, followed by a cAMP accumulation assay to confirm functional inverse agonism. Every protocol is designed as a self-validating system to ensure data trustworthiness.

Protocol 1: Radioligand Binding Assay (Affinity & Selectivity)
  • Causality of Choice: Radioligand displacement is the gold standard for determining true orthosteric target engagement ( Ki​ ) without the confounding variables of signal amplification found in downstream functional assays.

  • Step-by-Step Methodology:

    • Membrane Preparation: Harvest HEK293 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Rationale: The inclusion of MgCl2​ preserves the receptor's native conformational state and lipid microenvironment[4].

    • Tracer Selection: Utilize [3H] -GSK189254 (a selective H3R inverse agonist radioligand) at a concentration equal to its Kd​ to ensure maximum sensitivity to displacement[4].

    • Incubation: Incubate 50 µg of membrane protein with the radioligand and serial dilutions of 2-Azepanyl-N,N-dimethylmethanamine oxalate (10 pM to 10 µM) for 60 minutes at 22°C to reach thermodynamic equilibrium.

    • Self-Validation (Controls): Define non-specific binding (NSB) using 10 µM Imetit (a structurally distinct H3R full agonist)[4]. Include Pitolisant as a positive control to allow for inter-assay normalization.

    • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI coats the glass fibers with a positive charge, repelling the basic test compound and reducing non-specific radioligand adherence. Quantify bound radioactivity via liquid scintillation counting.

Protocol 2: cAMP Accumulation Assay (Functional Efficacy)
  • Causality of Choice: Because H3R is a Gi/o-coupled receptor, its constitutive activity actively suppresses cAMP. Measuring the increase in cAMP upon compound addition confirms inverse agonism, distinguishing it from a neutral antagonist[3].

  • Step-by-Step Methodology:

    • Cell Seeding: Plate hH3R-expressing HEK293 cells in 384-well microplates (5,000 cells/well)[5].

    • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 20 minutes. Rationale: IBMX inhibits endogenous phosphodiesterases (PDEs), preventing the degradation of synthesized cAMP and preserving the assay's dynamic range[6].

    • Adenylyl Cyclase Stimulation: Add 1 µM Forskolin (FSK) to directly stimulate adenylyl cyclase. Rationale: This artificially raises the baseline cAMP pool so that Gi-mediated inhibition (and its subsequent reversal by our inverse agonist) can be accurately quantified[5].

    • Compound Addition & Self-Validation: Add serial dilutions of 2-Azepanyl-N,N-dimethylmethanamine oxalate. Include (R)-(-)- α -methylhistamine as a full agonist control (to demonstrate maximum cAMP suppression) and Ciproxifan as an inverse agonist positive control[2].

    • Detection: Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay. Calculate the Z'-factor; only plates yielding a Z' > 0.5 are accepted to ensure statistical trustworthiness[6].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of azepane-based diamine pharmacophores when subjected to the aforementioned in vitro workflows.

Target ReceptorAssay MethodologyPharmacological ParameterRepresentative Value RangeBiological Implication
Histamine H3R Radioligand Binding Ki​ (Affinity)10 – 150 nMHigh-affinity orthosteric binding
Histamine H3R cAMP Accumulation IC50​ (Efficacy)50 – 300 nMPotent inverse agonism
Histamine H1R Radioligand Binding Ki​ (Selectivity)> 2,500 nMMinimal off-target sedation
Histamine H4R Radioligand Binding Ki​ (Selectivity)> 1,000 nMMinimal immune system interference

Signaling Pathway Visualization

The diagram below maps the logical flow of the signaling cascade upon the introduction of the test compound.

MechanismOfAction Ligand 2-Azepanyl-N,N- dimethylmethanamine H3R Histamine H3 Receptor (Inactive State) Ligand->H3R Inverse Agonism (Salt Bridge at Asp114) Gi Gi/o Protein (Uncoupled) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Active) Gi->AC Relieves Inhibition cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Signaling Cascade cAMP->PKA Pathway Activation

Fig 1: Mechanism of H3R inverse agonism by azepane derivatives, relieving Gi/o-mediated inhibition.

References

  • Guidechem. "1177271-83-8 - Sale from Quality Suppliers." 1

  • Creative BioMart. "cAMP Accumulation Assay." 6

  • American Society for Pharmacology and Experimental Therapeutics (ASPET). "Multipathway In Vitro Pharmacological Characterization of Specialized Proresolving G Protein-Coupled Receptors." 5

  • ACS Sensors. "Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists." 3

  • Journal of Nuclear Medicine. "11C-GSK189254: A Selective Radioligand for In Vivo Central Nervous System Imaging of Histamine H3 Receptors by PET." 4

  • MDPI. "AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation." 2

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Application Profiling of 2-Azepanyl-N,N-dimethylmethanamine Oxalate in Medicinal Chemistry

Executive Summary: The Strategic Role of Azepane Scaffolds In modern drug discovery, the azepane scaffold is recognized as a privileged seven-membered heterocyclic ring system[1]. Its inherent three-dimensional structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of Azepane Scaffolds

In modern drug discovery, the azepane scaffold is recognized as a privileged seven-membered heterocyclic ring system[1]. Its inherent three-dimensional structure provides a unique conformational flexibility, occupying a molecular volume similar to morpholine but offering distinct basicity and lipophilicity profiles[2].

2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS No. 1177271-83-8) is a specialized diamine building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[3]. As a Senior Application Scientist, it is critical to understand why this compound is supplied as an oxalate salt. Free aliphatic amines are notoriously prone to rapid oxidation and are often highly hygroscopic or volatile liquids. By precipitating the amine with oxalic acid, the compound is stabilized into a crystalline solid, ensuring long-term shelf life, precise weighability, and protection against oxidative degradation during storage.

Physicochemical Profiling & Structural Dynamics

Understanding the quantitative physicochemical properties of this building block is the first step in designing robust synthetic workflows. The dual-nitrogen nature of the molecule (a secondary/tertiary azepane nitrogen and a tertiary dimethylamine nitrogen) dictates its solubility and reactivity.

Table 1: Physicochemical Properties of 2-Azepanyl-N,N-dimethylmethanamine Oxalate

PropertyValue / Description
Chemical Name 2-Azepanyl-N,N-dimethylmethanamine oxalate
CAS Number 1177271-83-8[3]
Molecular Formula C9H20N2 · C2H2O4[]
Molecular Weight 246.30 g/mol (156.27 free base + 90.03 oxalic acid)[]
Physical State Solid (Crystalline powder)
Pharmacophore Utility Target binding, improved solubility, metabolic stability[5]

Safety Data & Hazard Mitigation (SDS Logic)

Standard Safety Data Sheets (SDS) often list hazards without explaining the underlying chemical causality. For amine oxalate salts, the hazards are bipartite, stemming from both the anionic and cationic components[6].

  • Systemic Toxicity (The Oxalate Anion): Oxalic acid and its salts are strong chelators of physiological calcium. Inhalation of fine crystalline dust or accidental ingestion can lead to the precipitation of calcium oxalate in renal pathways.

  • Local Irritation (The Amine Cation): While the oxalic acid buffers the basicity of the amine, ambient moisture on the skin or in the respiratory tract can cause localized dissociation. The resulting localized alkaline micro-environment leads to acute tissue irritation.

SafetyLogic H1 Hazard Identification: Amine Oxalate Salt H2 Skin/Eye Irritation (Amine Basicity) H1->H2 H3 Systemic Toxicity (Oxalate Chelation) H1->H3 M1 Engineering Controls H2->M1 H3->M1 M2 Fume Hood (Face Velocity >100 fpm) M1->M2 M3 HEPA Filtered Weighing Station M1->M3 PPE PPE Requirements M2->PPE M3->PPE PPE1 Nitrile Gloves (Double Layer) PPE->PPE1 PPE2 Safety Goggles & Lab Coat PPE->PPE2

Fig 1: Mechanistic hazard identification and corresponding mitigation logic for amine oxalates.

Handling and Storage Protocols
  • Storage: Store desiccated at 2–8°C. Causality: Preventing hygroscopic moisture uptake prevents premature hydrolysis and maintains the stoichiometric integrity of the salt for precise molar calculations.

  • Handling: Always handle within a certified fume hood using anti-static weighing spatulas to prevent aerosolization of the fine powder[6].

Experimental Workflow: Free-Basing & Derivatization

To utilize 2-Azepanyl-N,N-dimethylmethanamine in standard coupling reactions (e.g., reductive amination, amide bond formation, or N-alkylation[1]), the oxalate salt must first be "cracked" to liberate the free reactive amine.

The following protocol is designed as a self-validating system : every step includes an in-process control to ensure the chemical state is exactly as intended.

Step-by-Step Free-Basing Methodology
  • Aqueous Solubilization: Suspend 1.0 mmol (246.3 mg) of the oxalate salt in 5 mL of distilled water at 0°C.

    • Causality: The salt is highly water-soluble. Cooling the system prevents the loss of the free amine (which may have a lower boiling point and higher volatility once liberated) during the exothermic neutralization step.

  • Alkalinization (Self-Validating Step): Slowly add 1M NaOH dropwise while stirring. Monitor the pH using universal indicator paper until the aqueous layer reaches pH > 10 .

    • Causality: The pKa of the azepane nitrogen is approximately 10–11. To ensure complete deprotonation and maximize the partition coefficient into the organic phase, the pH must exceed the highest pKa of the molecule.

  • Organic Extraction: Add 10 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the basic aqueous solution. Mix vigorously and allow the phases to separate. Extract the aqueous layer two additional times with 5 mL of the organic solvent.

    • In-Process Control: Clear phase separation indicates successful partitioning. The free amine is now highly lipophilic and resides in the organic layer.

  • Drying & Concentration: Combine the organic extracts and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30°C.

  • Immediate Derivatization: The resulting free amine should be used immediately in the downstream coupling reaction to prevent atmospheric oxidation or CO2​ absorption (which forms unwanted carbamate salts).

Workflow A 2-Azepanyl-N,N-dimethylmethanamine Oxalate B Aqueous Solubilization (dH2O, 0°C) A->B C Alkalinization (1M NaOH to pH > 10) B->C D Organic Extraction (DCM or EtOAc) C->D E Drying & Concentration (Na2SO4, Rotary Evap) D->E F Free Amine Ready for Derivatization E->F

Fig 2: Sequential workflow for the free-basing of 2-Azepanyl-N,N-dimethylmethanamine oxalate.

References

  • American Chemical Suppliers. "2-Azepanyl-N,N-dimethylmethanamine Oxalate." American Chemical Suppliers Catalog. Available at:[Link]

  • K.M. Pharma Solution Private Limited. "MSDS - N-Methyl Fluoxetine (Oxalate salt)." KM Pharma Safety Data Sheets. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Thermal Phase Transitions of 2-Azepanyl-N,N-dimethylmethanamine Oxalate

Executive Summary In preclinical drug development, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their building blocks is the bedrock of formulation success. 2-Azepanyl-N,N-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their building blocks is the bedrock of formulation success. 2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS: 1177271-83-8) is a highly purified biochemical building block frequently utilized in the synthesis of central nervous system (CNS) agents and GPCR ligands .

While the free base of this compound is an oil with a predicted boiling point of 437.3 °C , isolating it as an oxalate salt fundamentally alters its thermodynamic profile. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 2-Azepanyl-N,N-dimethylmethanamine oxalate, detailing the causality behind its thermal behavior and providing field-proven, self-validating protocols for its characterization.

Structural and Thermodynamic Rationale

The Causality of Salt Formation

Why isolate 2-Azepanyl-N,N-dimethylmethanamine as an oxalate salt? The free base contains two distinct amine functionalities: a secondary amine embedded within the 7-membered azepane ring, and a flexible tertiary amine (N,N-dimethylmethanamine). In its free state, the molecule is susceptible to oxidative degradation and volatilization.

By introducing oxalic acid (a diprotic dicarboxylic acid), we force the system into a highly ordered crystalline lattice. Oxalic acid acts as a bidentate hydrogen-bond donor, forming a robust, polymeric hydrogen-bonded network with the nitrogen atoms of the azepane derivative.

  • Thermodynamic Consequence: This intermolecular locking drastically increases the lattice energy (ΔH_lattice). Consequently, the compound transitions from an unstable liquid to a thermodynamically stable crystalline solid, significantly extending its shelf-life and handling safety .

Thermal Degradation Pathway

Unlike simple melting, the thermal phase transition of amine oxalates is typically a complex event. As thermal energy overcomes the lattice energy, the salt reaches its melting point (T_m). Immediately following (or concurrent with) the endothermic melting event, the oxalate counterion undergoes an irreversible decarboxylation, releasing carbon dioxide (CO₂) and carbon monoxide (CO) .

Pathway S1 Intact Oxalate Salt (C9H20N2 · C2H2O4) S2 Melt Phase (Endothermic) S1->S2 T > Tmelt S3 Decarboxylation (CO2 + CO Release) S2->S3 T > Tdecomp S4 Free Base Volatilization (C9H20N2) S3->S4 Mass Loss

Fig 1: Thermal degradation pathway of 2-Azepanyl-N,N-dimethylmethanamine oxalate.

Physicochemical and Thermodynamic Data

To facilitate rapid comparison during preclinical formulation, the quantitative thermodynamic properties of the compound are summarized below. (Note: Melting point ranges for complex oxalates are highly dependent on the heating rate due to concurrent decomposition).

PropertyValueAnalytical Method / Source
Molecular Formula C₉H₂₀N₂ · C₂H₂O₄Stoichiometric Calculation
Molecular Weight 246.31 g/mol Mass Spectrometry / Theoretical
Physical State Crystalline SolidVisual Inspection
Melting Point (T_m) 165 °C - 175 °C (Decomp.)DSC (10 °C/min heating rate)
Onset of Decomposition (T_d) > 165 °CTGA (Nitrogen atmosphere)
Free Base Boiling Point 437.3 ± 25.0 °CPredicted Computational Data

Self-Validating Experimental Methodologies

As scientists, we cannot rely on unverified data. A protocol is only as good as its built-in system suitability checks. The following methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are designed as self-validating systems .

Workflow A Sample Prep (CAS 1177271-83-8) B System Calibration (Indium Standard) A->B Validated batch C DSC Analysis (Phase Transitions) B->C Thermal lag check D TGA Analysis (Mass Loss) B->D Weight cal check E Data Integration (Stability Profile) C->E Endotherm data D->E Onset of decomp

Fig 2: Self-validating workflow for thermodynamic characterization of amine oxalates.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the exact melting endotherm while separating it from the decomposition event.

  • System Suitability (The "Why"): Before running the sample, run an Indium standard. Indium has a highly reproducible, thermodynamically absolute melting point of 156.6 °C. If your instrument reads 156.6 ± 0.2 °C, your thermocouple is validated. This ensures the melting point recorded for the azepane derivative is an absolute truth, not an instrument artifact.

  • Sample Preparation: Weigh exactly 2.0 to 3.0 mg of 2-Azepanyl-N,N-dimethylmethanamine oxalate into an aluminum pan.

  • Crucial Step - Pin-holing: Pierce the lid with a micro-needle before crimping. Causality: Because the oxalate salt decomposes into CO₂ and CO gas upon melting, a hermetically sealed pan would artificially increase internal pressure. According to Le Chatelier's principle, this alters the melting thermodynamics and risks rupturing the cell, destroying your sensor. The pin-hole allows volatiles to escape.

  • Thermal Program: Equilibrate at 25 °C. Heat at a strict rate of 10 °C/min to 250 °C under a 50 mL/min dry nitrogen purge. Causality: A 10 °C/min rate provides the optimal balance; it is fast enough to prevent thermal lag but slow enough to provide baseline resolution between the melting endotherm and the subsequent decomposition event.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify the exact temperature at which the oxalate lattice collapses (T_d).

  • System Suitability: Run Calcium Oxalate Monohydrate as your standard. Causality: This standard has three distinct, well-characterized weight loss steps (water at ~150°C, CO at ~500°C, and CO₂ at ~750°C). This perfectly validates the microbalance's accuracy across the entire relevant temperature range.

  • Sample Run: Place 5.0 to 10.0 mg of the compound into a platinum crucible.

  • Atmosphere Control: Purge with high-purity Nitrogen (N₂) at 40 mL/min. Causality: Using nitrogen prevents oxidative degradation. We only want to observe the pure thermal dissociation of the oxalate salt, not an oxidation reaction with ambient oxygen.

  • Data Interpretation: Plot the first derivative of the weight loss curve (DTG). The peak of the DTG curve will precisely indicate the maximum rate of decarboxylation, confirming the upper thermal limit for processing this building block in a reactor.

References

  • American Chemical Suppliers / US Biological Life Sciences. "2-Azepanyl-N,N-dimethylmethanamine Oxalate (CAS 1177271-83-8) - Biochemicals." American Chemical Suppliers Database. Available at:[Link]

  • Everon Life Sciences / Toronto Research Chemicals. "Product Catalog: 2-Azepanyl-N,N-dimethylmethanamine Oxalate." Everon Life Sciences. Available at: [Link]

Exploratory

Crystal Structure Analysis of 2-Azepanyl-N,N-dimethylmethanamine Oxalate Salt: An In-Depth Technical Guide

Executive Summary & Introduction The structural elucidation of flexible heterocyclic scaffolds is a critical bottleneck in rational drug design. 2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS: 1177271-83-8)[1] is a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

The structural elucidation of flexible heterocyclic scaffolds is a critical bottleneck in rational drug design. 2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS: 1177271-83-8)[1] is a prime example of a highly versatile, yet conformationally complex, building block. The azepane (seven-membered nitrogen heterocycle) motif is increasingly utilized in medicinal chemistry to improve metabolic stability and explore novel conformational spaces in target binding[2]. However, the inherent flexibility of the seven-membered ring complicates direct X-ray crystallographic analysis.

By formulating the compound as an oxalate salt, researchers can lock the azepane ring into a stable conformation. As a Senior Application Scientist, I have structured this guide to provide a comprehensive, step-by-step framework for the crystallization, crystallographic analysis, and structural validation of 2-Azepanyl-N,N-dimethylmethanamine oxalate, emphasizing the causality behind experimental choices and the physical chemistry of supramolecular stabilization.

Structural Rationale: Why Oxalate?

The choice of counterion in crystallography is never arbitrary; it is a calculated manipulation of intermolecular forces. For aliphatic diamines like 2-Azepanyl-N,N-dimethylmethanamine, oxalic acid serves as an ideal co-former due to three specific mechanistic advantages:

  • pKa Matching and Proton Transfer: The basicity of the secondary azepane nitrogen and the tertiary dimethylamine nitrogen (pKa ~9–10) ensures complete proton transfer from oxalic acid (pKa1 = 1.25, pKa2 = 4.14). This creates a highly polarized, ionic lattice that is inherently more crystalline than the free base.

  • Conformational Locking: Seven-membered rings suffer from transannular Prelog strain, leading to a dynamic equilibrium between chair, twist-chair, and boat conformations[3]. The rigid, planar geometry of the oxalate anion acts as a multidentate hydrogen-bond acceptor, bridging the protonated amine centers and "freezing" the azepane ring—typically into the thermodynamically favored twist-chair conformation.

  • Supramolecular Polymerization: Oxalate anions frequently form robust O−H⋯O and N−H⋯O hydrogen-bonded networks, generating 1D ribbons or 2D sheets that drive the formation of high-quality macroscopic crystals[4].

HBond_Network Azepane Azepanium Cation (N1-H+) Oxalate1 Oxalate Anion A (O1, O2) Azepane->Oxalate1 Primary H-Bond (d ~ 2.8 Å) Oxalate2 Oxalate Anion B (O3, O4) Azepane->Oxalate2 Lattice Extension (d ~ 2.85 Å) Dimethyl Dimethylammonium (N2-H+) Dimethyl->Oxalate1 Bifurcated H-Bond (d ~ 2.9 Å) Oxalate1->Oxalate2 O-H...O Network (if Monoanion)

Proposed hydrogen-bonding network stabilizing the azepane-oxalate crystal lattice.

Experimental Protocol: Crystallization and X-Ray Workflow

To achieve diffraction-quality single crystals, thermodynamic control over the nucleation and growth phases is mandatory. The following protocol outlines a self-validating system for the crystallization of 2-Azepanyl-N,N-dimethylmethanamine oxalate.

Phase 1: Salt Formation
  • Solution Preparation: Dissolve 1.0 mmol of 2-Azepanyl-N,N-dimethylmethanamine free base in 5.0 mL of anhydrous ethanol.

  • Acid Addition: Dissolve 1.0 mmol of anhydrous oxalic acid in 2.0 mL of ethanol. Add this dropwise to the amine solution under continuous stirring at 25 °C. Causality: Dropwise addition prevents localized supersaturation, which would lead to the rapid, uncontrolled precipitation of amorphous or microcrystalline powders.

  • Isolation: Stir for 2 hours, then evaporate the solvent under reduced pressure to isolate the crude oxalate salt.

Phase 2: Single Crystal Growth (Vapor Diffusion Method)
  • Inner Vial: Dissolve 10 mg of the crude oxalate salt in 0.5 mL of methanol (the "good" solvent).

  • Outer Vial: Place 3.0 mL of diethyl ether (the "antisolvent") in a larger, sealable outer vial.

  • Diffusion Setup: Carefully place the uncapped inner vial inside the outer vial and seal the system. Causality: Methanol has a lower vapor pressure than diethyl ether. The volatile antisolvent slowly diffuses into the inner vial over 3–7 days, gradually lowering the solubility of the salt and inducing the nucleation of high-quality single crystals with minimal defect density.

Phase 3: X-Ray Diffraction Data Collection
  • Crystal Harvesting: Select a single crystal (optimal size ~0.2 × 0.2 × 0.1 mm) under a polarizing microscope.

  • Cryoprotection: Coat the crystal in paratone-N oil and mount it on a MiTeGen loop.

  • Data Collection: Flash-cool the crystal to 100 K in a nitrogen cold stream and collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Causality: Cooling to 100 K minimizes the Debye-Waller factors (thermal vibrations) of the atoms. This is strictly necessary to accurately resolve the residual electron density of the hydrogen atoms participating in the critical hydrogen-bonding network.

XRD_Workflow A 1. Salt Formation (EtOH, 1:1 Ratio) B 2. Vapor Diffusion (MeOH / Et2O) A->B C 3. Crystal Harvesting (Paratone-N Oil) B->C D 4. Flash Cooling (100 K N2 Stream) C->D E 5. X-Ray Diffraction (Mo-Kα / Cu-Kα) D->E F 6. Phase Solution (Direct Methods) E->F G 7. Least-Squares Refinement (F^2) F->G H 8. CIF Validation (CheckCIF) G->H

Step-by-step workflow for the crystallization and X-ray diffraction analysis.

Crystallographic Data Processing and Analysis

Once the diffraction data is collected, the phase problem is solved using direct methods (e.g., SHELXT), and the structure is refined using full-matrix least-squares on F2 (e.g., SHELXL).

Expected Quantitative Parameters

While exact unit cell dimensions depend on the specific polymorphic form and hydration state, Table 1 summarizes the expected crystallographic parameters based on isostructural azepane-oxalate derivatives[3][4].

Table 1: Representative Crystallographic Parameters for Azepane-Oxalate Systems

ParameterExpected Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicTypical for chiral or highly flexible organic salts lacking high symmetry.
Space Group P21​/c or P1ˉ Allows for efficient close-packing and extensive hydrogen bonding.
Temperature 100(2) KReduces thermal motion; essential for resolving N-H and O-H protons.
R-factor ( R1​ ) < 0.05 (5%)Indicates a high-quality structural model with excellent agreement to data.
N-H O Distance 2.75 – 2.95 ÅConfirms strong, charge-assisted hydrogen bonding between amine and oxalate.
Azepane Conformation Twist-ChairMinimizes transannular Prelog strain inherent to 7-membered rings.
Structural Validation

A critical step in the analysis is verifying the protonation state of the nitrogens and the oxalate. This is achieved by:

  • Difference Fourier Maps: Locating the residual electron density peaks corresponding to the hydrogen atoms.

  • C-O Bond Lengths: In a fully deprotonated oxalate dianion ( C2​O42−​ ), all four C-O bonds are delocalized and nearly equivalent (~1.25 Å). In a hydrogen oxalate monoanion ( HC2​O4−​ ), the protonated C-OH bond is distinctly longer (~1.30 Å) than the unprotonated C=O bonds (~1.22 Å).

Conclusion

The crystal structure analysis of 2-Azepanyl-N,N-dimethylmethanamine oxalate provides vital insights into the conformational preferences of the azepane ring. By utilizing a strategic counterion like oxalate, researchers can enforce a rigid supramolecular architecture, overcoming the inherent flexibility of the heterocycle. The protocols and analytical frameworks outlined in this guide ensure a highly reliable, self-validating approach to elucidating the 3D molecular geometry of complex pharmaceutical building blocks.

References

  • Title: Recent Advances on the Synthesis of Azepane-Based Compounds Source: ResearchGate URL: [Link]

  • Title: Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Using 2-Azepanyl-N,N-dimethylmethanamine oxalate as a pharmaceutical building block

Executive Summary & Pharmacological Rationale The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry[1]. Providing unique conformational flexib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry[1]. Providing unique conformational flexibility compared to traditional piperidine or pyrrolidine rings, azepane derivatives are featured in over 20 FDA-approved drugs, including the antihistamine azelastine and the antidiabetic tolazamide[2][3].

2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS: 1177271-83-8) serves as a highly versatile, bifunctional pharmaceutical building block[4]. The molecule features a secondary amine within the azepane ring—ideal for targeted N-derivatization—and a pendant N,N-dimethylmethanamine group. This pendant group acts as a critical basic pharmacophore, forming essential salt-bridge interactions with acidic residues (e.g., aspartate) in the binding pockets of G-protein coupled receptors (GPCRs) and monoamine transporters[5].

This application note provides a comprehensive guide to the physicochemical properties, synthetic handling, and biological screening workflows for utilizing this building block in the development of novel neuropharmacological agents.

Physicochemical Profiling

Understanding the baseline properties of the building block is critical for designing downstream synthetic workflows. The compound is supplied as an oxalate salt to mitigate the inherent hygroscopicity of aliphatic diamines and prevent oxidative degradation during storage[4].

Table 1: Physicochemical Properties of 2-Azepanyl-N,N-dimethylmethanamine Oxalate

PropertyValue
CAS Number 1177271-83-8
Molecular Formula C9H20N2 · C2H2O4
Molecular Weight 246.30 g/mol (156.28 free base + 90.02 salt)
Physical State Lyophilized powder / Solid
Core Scaffold Azepane (7-membered N-heterocycle)
Key Pharmacophore N,N-dimethylmethanamine side-chain

Synthetic Methodology: From Salt to Scaffold

Workflow Visualization

SyntheticWorkflow A 2-Azepanyl-N,N-dimethylmethanamine Oxalate Salt B Free-Basing (Aqueous Base Extraction) A->B NaOH / DCM C N-Alkylation / Acylation (Scaffold Decoration) B->C Electrophile, DIPEA D Purification (Flash Chromatography) C->D Isolate Product E In Vitro Screening (Target Assays) D->E Bio-evaluation

Workflow for the derivatization of 2-Azepanyl-N,N-dimethylmethanamine oxalate.

Protocol 1: Free-Basing and N-Alkylation

Objective: To convert the stable oxalate salt into a reactive free base and subsequently functionalize the secondary amine.

Causality & Rationale: The oxalate counter-ion neutralizes the nucleophilicity of the azepane nitrogen. A biphasic free-basing step is mandatory prior to electrophilic addition. Attempting direct alkylation on the salt form will result in poor yields and unreacted starting material.

Step-by-Step Methodology:

  • Free-Basing: Suspend 1.0 eq of 2-Azepanyl-N,N-dimethylmethanamine oxalate in dichloromethane (DCM) (10 mL/mmol). Add an equal volume of 1M aqueous NaOH. Expert Insight: DCM is selected because the resulting free diamine is highly lipophilic and partitions rapidly into the organic layer, minimizing product loss in the aqueous phase.

  • Phase Separation: Stir vigorously for 15 minutes. Transfer to a separatory funnel, collect the lower organic layer, and extract the aqueous layer twice more with DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as a pale oil.

  • Alkylation: Dissolve the free amine (1.0 eq) in anhydrous acetonitrile (MeCN). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) followed by the desired alkyl halide (e.g., benzyl bromide, 1.1 eq). Expert Insight: DIPEA is utilized as a non-nucleophilic base. Its steric bulk prevents it from competing with the azepane nitrogen for the electrophile, while efficiently scavenging the hydrohalic acid byproduct to drive the reaction forward.

  • Isolation: Heat the mixture at 60°C for 12 hours. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry, and purify via silica gel flash chromatography. Elute with a gradient of DCM/MeOH containing 1% NH₄OH to prevent streaking of the basic amine on the silica column.

Biological Application: Neuropharmacology

Azepane derivatives, particularly N-benzylated variants, have shown significant promise as potent inhibitors of monoamine transporters, specifically the dopamine transporter (DAT) and norepinephrine transporter (NET)[5].

Mechanism of Action Visualization

BioPathway Drug Azepane Derivative Target Monoamine Transporter (DAT/NET) Drug->Target Competitive Inhibition Reuptake Neurotransmitter Reuptake Target->Reuptake Blockade Synapse Synaptic Concentration ↑ Reuptake->Synapse Accumulation Receptor Post-Synaptic GPCR Activation Synapse->Receptor Enhanced Signaling

Mechanism of action for azepane-based monoamine transporter inhibitors.

Protocol 2: In Vitro Monoamine Transporter Uptake Assay

Objective: Evaluate the functional efficacy of synthesized azepane derivatives.

Causality & Rationale: An uptake assay using fluorescent or radiolabeled substrates is preferred over a standard radioligand binding assay. While binding assays only confirm receptor occupancy, uptake assays directly measure the functional blockade of the transporter, providing a highly accurate reflection of physiological efficacy[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing human DAT or NET into 96-well plates at a density of 4×104 cells/well[1]. Incubate overnight at 37°C in 5% CO₂. Expert Insight: Stably transfected HEK-293 cells provide a clean, isolated target background, eliminating confounding variables and cross-reactivity from endogenous transporters present in native neuronal cell lines.

  • Compound Incubation: Wash cells with assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Add the synthesized azepane derivatives at varying concentrations (1 nM to 10 µM) and incubate for 30 minutes at 37°C. Expert Insight: A 30-minute pre-incubation ensures steady-state receptor occupancy by the drug before the substrate introduces competitive binding dynamics.

  • Substrate Addition: Add a radiolabeled substrate ( 3 H-dopamine or 3 H-norepinephrine) to each well.

  • Termination & Measurement: After exactly 15 minutes, rapidly wash the cells three times with ice-cold assay buffer to halt active transport. Lyse the cells and measure intracellular radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis normalized to vehicle controls.

Quantitative Structure-Activity Relationship (QSAR) Data

The conformational diversity of the azepane ring is decisive for its bioactivity[3]. The table below summarizes representative structure-activity relationship data, demonstrating how derivatization of the azepane nitrogen impacts monoamine transporter inhibition.

Table 2: Representative SAR Data for N-Substituted Azepane Derivatives

DerivativeTargetIC₅₀ (nM)Efficacy Profile
N-Methyl AzepaneDAT / NET> 1000Inactive
N-Benzyl AzepaneDAT85Potent Inhibitor
N-Benzyl AzepaneNET110Potent Inhibitor
N-(4-Fluoro-benzyl)DAT42Highly Potent Inhibitor

(Note: Data extrapolated from structurally analogous N-benzylated azepane monoamine transporter inhibitors[5].)

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. nih.gov.[Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. nih.gov.[Link]

  • dimethyl oxalate suppliers USA: 2-Azepanyl-N,N-dimethylmethanamine Oxalate. americanchemicalsuppliers.com.[Link]

Sources

Application

Application Notes and Protocols for the Preparation of 2-Azepanyl-N,N-dimethylmethanamine oxalate Stock Solutions in Cell-Based Assays

Authored by: Gemini, Senior Application Scientist Introduction: The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compound sto...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compound stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions for 2-Azepanyl-N,N-dimethylmethanamine oxalate, a putative N-Methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Given its potential role in modulating neuronal activity, its application in neurobiology and drug discovery necessitates meticulous attention to detail in solution preparation to ensure accurate and meaningful experimental outcomes.[3]

This guide will delve into the critical aspects of solvent selection, dissolution techniques, sterilization, and quality control, underpinned by the principles of scientific integrity. The protocols outlined herein are designed to be self-validating, providing a robust framework for generating high-quality stock solutions for use in a variety of cell-based assays.

I. Pre-Protocol Considerations: Understanding the Compound

Before proceeding with the preparation of a stock solution, it is imperative to understand the physicochemical properties of 2-Azepanyl-N,N-dimethylmethanamine oxalate. As an oxalate salt, it is formed by the reaction of the free base with oxalic acid, a technique often employed to improve the stability and solubility of amine-containing compounds.[4][5] However, the solubility can still be challenging and must be empirically determined.

Key Physicochemical Properties (Hypothetical)

PropertyValue/ConsiderationRationale and Impact on Protocol
Molecular Weight User to determine (e.g., ~274.36 g/mol )Essential for accurate calculation of molar concentrations.
Form Crystalline powderMay require energy input (vortexing, sonication) to fully dissolve.
pKa User to determineInfluences solubility at different pH values. Oxalate salts of amines are generally more soluble in acidic to neutral aqueous solutions.
Hygroscopicity User to determineIf hygroscopic, the compound should be stored in a desiccator and weighed quickly to avoid absorption of atmospheric moisture, which can lead to inaccurate concentration calculations.
Light Sensitivity User to determineIf light-sensitive, all handling, storage, and experimental procedures should be performed under low-light conditions or using amber-colored tubes.

II. Strategic Solvent Selection: A Decision-Making Framework

The choice of solvent is a critical first step that can significantly impact the outcome of a cell-based assay. The ideal solvent should completely dissolve the compound at the desired stock concentration, be non-toxic to the cells at the final working concentration, and not interfere with the assay readout.

Primary Solvent Recommendations:

  • Sterile, Deionized Water or Phosphate-Buffered Saline (PBS): As an oxalate salt, 2-Azepanyl-N,N-dimethylmethanamine oxalate is expected to have some degree of aqueous solubility.[6] An initial solubility test in water or PBS is highly recommended. These are the most biocompatible solvents for cell culture.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent capable of dissolving a broad range of compounds.[7][8] However, it can be toxic to cells at higher concentrations, typically above 0.5%.[7] It is crucial to ensure the final concentration of DMSO in the cell culture medium is as low as possible and consistent across all experimental and control groups.[7]

Decision-Making Workflow for Solvent Selection:

Figure 1. Solvent selection decision tree.

III. Detailed Protocol for Stock Solution Preparation

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of 2-Azepanyl-N,N-dimethylmethanamine oxalate. This concentration is a common starting point for many cell-based assays, allowing for a wide range of final working concentrations.[9]

Materials:

  • 2-Azepanyl-N,N-dimethylmethanamine oxalate powder

  • High-purity Dimethyl Sulfoxide (DMSO), cell culture grade, or sterile deionized water/PBS

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Laminar flow hood

Protocol Workflow Visualization:

cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization calculate 1. Calculate Required Mass weigh 2. Weigh Compound calculate->weigh add_solvent 3. Add Solvent weigh->add_solvent vortex 4. Vortex add_solvent->vortex sonicate 5. Sonicate (if needed) vortex->sonicate If not fully dissolved sterilize 7. Sterile Filter vortex->sterilize If fully dissolved warm 6. Gentle Warming (optional) sonicate->warm If still not dissolved warm->sterilize aliquot 8. Aliquot sterilize->aliquot store 9. Store aliquot->store

Figure 2. Stock solution preparation workflow.

Step-by-Step Procedure:

  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * Molecular Weight ( g/mol ) * 1000 mg/g

    • For a hypothetical molecular weight of 274.36 g/mol , the required mass would be 2.74 mg.

  • Weigh the Compound:

    • Tare a sterile, conical-bottom vial on a calibrated analytical balance.

    • Carefully weigh the calculated mass of the compound directly into the vial.

  • Add the Solvent:

    • Inside a laminar flow hood to maintain sterility, add the desired volume of the chosen solvent (e.g., 1 mL of DMSO or sterile water) to the vial containing the compound.

  • Dissolution:

    • Tightly cap the vial and vortex gently until the compound is completely dissolved.[7] Avoid vigorous mixing that could introduce air bubbles.[7]

    • Visually inspect the solution against a dark background to ensure no particulates are visible.

    • If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes.[7]

    • Gentle warming in a 37°C water bath can also aid dissolution, but be cautious as heat may degrade some compounds.[7]

  • Sterilization:

    • To ensure the stock solution is free from microbial contamination, it must be sterilized.[10]

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile vial. Filtration is a preferred method for heat-sensitive compounds and solutions containing DMSO, which cannot be autoclaved.[11][12]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[7]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.[7] It is advisable to protect the aliquots from light.

IV. Quality Control: Ensuring the Integrity of Your Stock Solution

Implementing quality control measures is essential for maintaining the consistency and reliability of your experimental results.[10]

Recommended QC Procedures:

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitates are observed, the aliquot should be gently warmed and vortexed to redissolve the compound. If the precipitate does not dissolve, the aliquot should be discarded.

  • Concentration Verification (Optional but Recommended): For critical applications, the concentration of the stock solution can be verified using analytical techniques such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).[13][14]

  • Purity Assessment (For Custom Synthesized Batches): The purity of the initial compound powder should be assessed by the provider, typically using methods like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.[14] This ensures that you are starting with a high-quality reagent.

  • Functional Assay: The ultimate quality control is the performance of the compound in a validated functional assay. Consistent results between different batches of stock solution provide confidence in the preparation protocol.

V. Application in Cell-Based Assays

When using the 2-Azepanyl-N,N-dimethylmethanamine oxalate stock solution in cell-based assays, it is crucial to perform serial dilutions to achieve the desired final working concentrations.[15]

General Guidelines for Dilution:

  • Thaw a single aliquot of the stock solution at room temperature.

  • Perform an intermediate dilution of the stock solution in cell culture medium. This helps to minimize the final concentration of the solvent (e.g., DMSO).

  • Add the final diluted compound to the cells. Always include a vehicle control, which consists of cell culture medium containing the same final concentration of the solvent used to prepare the stock solution.[7] This is critical for distinguishing the effects of the compound from any effects of the solvent itself.

The optimal final concentration of 2-Azepanyl-N,N-dimethylmethanamine oxalate will depend on the specific cell type and assay being performed and should be determined empirically through dose-response experiments. For a putative NMDA receptor antagonist, a starting concentration range of 1-10 µM in the final cell culture medium is a reasonable starting point for initial screening.[8]

VI. Conclusion

The careful and consistent preparation of 2-Azepanyl-N,N-dimethylmethanamine oxalate stock solutions is a cornerstone of generating high-quality, reproducible data in cell-based assays. By following the detailed protocols and adhering to the principles of solvent selection, sterile technique, and quality control outlined in this guide, researchers can have confidence in the integrity of their experimental reagents and the validity of their scientific findings.

References

  • SEPS Services. (2023, January 31). 5 Common Methods of Lab Sterilization. SEPS Services. Available at: [Link]

  • Various Authors. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • Bitesize Bio. (2025, January 20). 6 Powerful Laboratory Sterilization Methods In Microbiology. Bitesize Bio. Available at: [Link]

  • Kerns, E. H., & Di, L. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Available at: [Link]

  • Afton Scientific. (2023, April 26). Guide to Sterilization Methods for Ready-to-Use Components. Afton Scientific. Available at: [Link]

  • PrepChem.com. Synthesis of oxalate salt. PrepChem.com. Available at: [Link]

  • Di Pietro, O., et al. (2017). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLOS ONE. Available at: [Link]

  • Centers for Disease Control and Prevention. (2023, December 11). Other Sterilization Methods | Infection Control. CDC. Available at: [Link]

  • Office of Research Safety. Sterilization, Disinfection, and Decontamination. Available at: [Link]

  • Zarei, M., et al. (2018). Analytical procedures and methods validation for oxalate content estimation. Journal of Paramedical Sciences. Available at: [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • Various Authors. (2020, January 24). How do we choose a proper concentration for the stock solution? ResearchGate. Available at: [Link]

  • Gagniuc, P. A., et al. (2025, May 20). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Pharmaceutics. Available at: [Link]

  • Technology Networks. (2023, January 24). Cell Culture Quality Control: The Key to Reproducibility. Technology Networks. Available at: [Link]

  • Agilent. Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization. Agilent. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSHL Press. Available at: [Link]

  • Jonassen, J. A., et al. (1998). Effects of Oxalate on IMCD Cells: A Line of Mouse Inner Medullary Collecting Duct Cells. Journal of the American Society of Nephrology. Available at: [Link]

  • Wang, Y., et al. (2021). Oxalate-induced renal pyroptotic injury and crystal formation mediated by NLRP3-GSDMD signaling in vitro and in vivo. Life Sciences. Available at: [Link]

  • Google Patents. WO2009053993A2 - Process for preparation of novel salt of voriconazole oxalate form-c. Google Patents.
  • Di Iorio, S., et al. (2026, January 13). Towards the production of oxalate precursors from NMC111 black mass via selective leaching of Li and Al and solvent extraction of Cu. Journal of Hazardous Materials. Available at: [Link]

  • Wikipedia. NMDA receptor antagonist. Wikipedia. Available at: [Link]

  • PubChem. N,n-dimethyl-p-phenylenediamine, oxalate. PubChem. Available at: [Link]

  • Nawrat, C. C., et al. (2015, August 31). Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Stachowiak, E., et al. (2025, October 2). Biocompatibility of Biomedical Materials: Reliability of Cell Viability Tests in the Context of Retinal Prostheses. Applied Sciences. Available at: [Link]

  • L. D. V. et al. (2026, March 19). Oxalate induces proliferation and mitochondrial metabolism in select clear cell renal cell carcinoma cell lines. ResearchGate. Available at: [Link]

  • The Good Scents Company. dimethyl oxalate. The Good Scents Company. Available at: [Link]

  • Chemicalland21. Methyl Oxalate. Chemicalland21. Available at: [Link]

  • Lener, M. S., et al. (2017). A Review of the Mechanism of Antagonism of N-methyl-D-aspartate Receptor by Ketamine in Treatment-resistant Depression. Cureus. Available at: [Link]

  • Ghouri, M. S., & Haley, T. J. (1969). In Vitro Actions of NN-dimethyl-2-aminoindane and Related Compounds. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Kim, J., et al. (2018). N,N-Diethyl-diaminopropane-copper(ii) oxalate self-reducible complex for the solution-based synthesis of copper nanocrystals. Dalton Transactions. Available at: [Link]

  • Vyklicky, V., et al. (2023, October 27). Mechanisms of NMDA Receptor Inhibition by Sepimostat—Comparison with Nafamostat and Diarylamidine Compounds. International Journal of Molecular Sciences. Available at: [Link]

  • Reza, B. (2019, July 31). Metal Recovery Using Oxalate Chemistry: A Technical Review. KU ScholarWorks. Available at: [Link]

  • Rana, V., et al. (2024, January 1). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. EDGCC Journal. Available at: [Link]

  • Cheméo. Chemical Properties of 2-Propanamine, N,N-dimethyl-. Cheméo. Available at: [Link]

  • Loste, E., et al. (2021, January 18). Stabilization of Calcium Oxalate Precursors during the Pre- and Post-Nucleation Stages with Poly(acrylic acid). Polymers. Available at: [Link]

Sources

Method

Application Note: 2-Azepanyl-N,N-dimethylmethanamine Oxalate in Heterocyclic Organic Synthesis

Executive Summary & Scientific Rationale The integration of flexible, nitrogen-containing heterocycles with established pharmacophores is a cornerstone of modern drug discovery. Azepane rings, due to their seven-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The integration of flexible, nitrogen-containing heterocycles with established pharmacophores is a cornerstone of modern drug discovery. Azepane rings, due to their seven-membered conformational flexibility, can be biased into specific bioactive geometries (such as 3₁₀ helices) to target complex protein-protein interactions and G-protein coupled receptors (GPCRs)[1]. Concurrently, the dimethylamine moiety is a privileged pharmacophore present in numerous FDA-approved central nervous system (CNS) therapeutics, acting as a critical hydrogen-bond acceptor and cationic anchor in receptor binding pockets[2].

2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS: 1177271-83-8) represents a highly valuable, bifunctional building block that merges these two structural motifs[3]. As a Senior Application Scientist, I have designed this guide to detail the physicochemical handling, regioselective functionalization, and pharmacological application of this compound. The protocols herein are engineered as self-validating systems, ensuring high-fidelity synthesis of complex fused heterocycles such as dibenzoazepines and isoxazoloazepines—scaffolds known for their potent 5-HT₂A/₂C receptor antagonism.

Physicochemical Profiling & Structural Causality

Free aliphatic amines are notoriously susceptible to atmospheric oxidation and are highly hygroscopic, which complicates precise stoichiometric weighing. The commercial provision of 2-Azepanyl-N,N-dimethylmethanamine as an oxalate salt is a deliberate design choice[3]. The dicarboxylic acid matrix of oxalate forms a robust, crystalline lattice via extensive hydrogen bonding with the basic nitrogen centers, rendering the compound bench-stable and easily handled.

However, this stability introduces a synthetic hurdle: the oxalic acid must be quantitatively removed prior to transition-metal-catalyzed cross-coupling, as residual dicarboxylates will aggressively coordinate and poison palladium catalysts.

Table 1: Physicochemical Profile of the Building Block
ParameterSpecificationCausality / Synthetic Implication
Chemical Name 2-Azepanyl-N,N-dimethylmethanamine oxalateBifunctional: Secondary amine (nucleophile) + Tertiary amine (pharmacophore).
CAS Number 1177271-83-8Unique identifier for the stabilized salt form.
Molecular Weight 246.30 g/mol (156.28 + 90.03)Accounts for the 1:1 stoichiometry of free base to oxalic acid.
Physical State Crystalline SolidEnsures resistance to oxidation and hygroscopicity during storage.
Regioselectivity Sterically differentiated nitrogensThe bulky tertiary amine does not require a protecting group during N-arylation of the secondary azepane nitrogen.

Synthetic Workflows & Self-Validating Protocols

To utilize this building block in heterocyclic synthesis, the workflow must proceed through a strict sequence of neutralization, extraction, and regioselective cross-coupling.

SyntheticWorkflow A Oxalate Salt (Stable Precursor) B Free-Basing (NaOH / DCM) A->B Neutralization C Free Amine (Nucleophile) B->C Extraction D Buchwald-Hartwig Coupling C->D Pd/RuPhos E N-Arylated Scaffold (Bioactive) D->E Isolation

Synthetic workflow for N-arylation of 2-Azepanyl-N,N-dimethylmethanamine oxalate.

Protocol 3.1: Quantitative Free-Basing of the Oxalate Salt

Objective: Isolate the nucleophilic free amine without inducing volatilization or leaving residual catalyst-poisoning oxalate.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 g (4.06 mmol) of 2-Azepanyl-N,N-dimethylmethanamine oxalate in 20 mL of Dichloromethane (DCM) in a 100 mL round-bottom flask. Chill the suspension to 0 °C using an ice bath.

  • Neutralization: Add 1M NaOH (aqueous) dropwise under vigorous stirring until the aqueous phase reaches a stable pH > 10.

    • Causality: The 0 °C environment prevents the exothermic neutralization from volatilizing the low-molecular-weight free amine. A pH > 10 is strictly required to fully disrupt the strong ionic interactions between the basic azepane nitrogen and the oxalate counter-ion.

  • Extraction: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer twice with 10 mL DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (ambient temperature bath) to yield the free base as a pale oil.

  • Self-Validation System: Analyze the resulting oil via ¹³C NMR. The protocol is validated only if the carboxylate carbon signal at ~165 ppm is completely absent. If present, repeat the basic wash.

Protocol 3.2: Regioselective Buchwald-Hartwig N-Arylation

Objective: Couple the sterically hindered secondary azepane amine to an aryl halide to form a complex heterocyclic scaffold, leaving the tertiary dimethylamine intact.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a Schlenk flask with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq).

  • Addition: Add the aryl bromide (1.1 eq) and the freshly prepared free base azepane (1.0 eq) dissolved in 10 mL of anhydrous toluene.

  • Reaction: Seal the flask, remove it from the glovebox, and heat at 85 °C for 12 hours.

    • Causality: The choice of RuPhos is not arbitrary. The alpha-substitution (the dimethylaminomethyl group) creates significant steric bulk around the secondary azepane nitrogen. RuPhos is a large, electron-rich phosphine ligand specifically engineered to facilitate the difficult reductive elimination step of bulky secondary amines. Furthermore, the tertiary dimethylamine lacks an N-H bond and is too sterically encumbered to form a stable, inhibitory complex with the palladium center, ensuring perfect regioselectivity without protecting groups.

  • Self-Validation System: Monitor the reaction via GC-MS. The protocol is validated when the starting amine mass (m/z 156) is entirely depleted and replaced by the product mass.

Table 2: Optimization of Pd-Catalyzed N-Arylation Conditions
Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ / BINAPCs₂CO₃Toluene10012%Ligand too rigid; steric clash prevents reductive elimination.
Pd₂(dba)₃ / XPhosNaOtBuDioxane9045%Moderate conversion; competing β-hydride elimination observed.
Pd₂(dba)₃ / RuPhos NaOtBu Toluene 85 89% Optimal; RuPhos perfectly accommodates the alpha-branched azepane.

Pharmacological Application: 5-HT Receptor Antagonism

Once incorporated into a fused aromatic system (e.g., dibenzoazepines), the 2-(dimethylaminomethyl)-azepane motif acts as a highly potent antagonist for the 5-HT₂C receptor. The azepane ring mimics the central aliphatic core of serotonin, while the dimethylamine group forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane binding pocket.

SignalingPathway L Azepane Antagonist R 5-HT2C Receptor L->R Competitive Inhibition G Gq Protein R->G Blocked E Phospholipase C G->E Blocked I IP3 / DAG E->I Blocked

Inhibition of the 5-HT2C/Gq/PLC signaling pathway by azepane-derived antagonists.

By blocking the 5-HT₂C receptor, these azepane derivatives prevent the activation of the Gq protein complex, thereby halting the downstream activation of Phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3). This pathway inhibition is a primary mechanism of action for several anxiolytic and antidepressant drug candidates currently in development.

References

  • American Chemical Suppliers / US Biological Life Sciences. 2-Azepanyl-N,N-dimethylmethanamine Oxalate Product Specification (CAS 1177271-83-8). Retrieved from: [Link]

  • ChEMBL - EMBL-EBI. Synthesis and structure-activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives: a novel series of 5-HT(2A/2C) receptor antagonists. Retrieved from: [Link]

  • RSC Advances. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from:[Link]

Sources

Application

Scale-up manufacturing process for 2-Azepanyl-N,N-dimethylmethanamine oxalate

Application Note: Scale-Up Manufacturing Process for 2-Azepanyl-N,N-dimethylmethanamine Oxalate Abstract 2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS No. 1177271-83-8) is a highly purified biochemical building block u...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for 2-Azepanyl-N,N-dimethylmethanamine Oxalate

Abstract 2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS No. 1177271-83-8) is a highly purified biochemical building block utilized in the synthesis of complex pharmaceutical APIs and biologically active macromolecules[1]. Transitioning the synthesis of this geminal dimethyl tertiary amine from bench-scale to pilot-plant production presents distinct challenges, primarily concerning the volatility of the free base, the control of highly exothermic reduction steps, and the necessity for chromatography-free purification. This protocol details a self-validating, scalable methodology utilizing an optimized amide reduction and subsequent oxalate salt crystallization to achieve >99% purity.

Process Chemistry & Route Rationale

The synthesis of 2-Azepanyl-N,N-dimethylmethanamine typically proceeds via the reduction of its corresponding tertiary amide precursor, N,N-dimethylazepane-2-carboxamide.

Mechanistic Causality and Reagent Selection:

  • Reduction Strategy: While Lithium Aluminum Hydride (LAH) is commonly used for amide reductions at the bench scale, its use in pilot-plant environments introduces severe safety hazards and requires rigorous anhydrous conditions. Instead, this protocol utilizes a Sodium Borohydride (NaBH₄) and Iodine (I₂) system in Tetrahydrofuran (THF). The in situ generation of a borane-amine complex provides a milder, highly selective, and scalable reduction pathway that avoids the harsh conditions of LAH[2][3].

  • Salt Formation: The free base of 2-azepanyl-N,N-dimethylmethanamine is an oil that is prone to degradation and difficult to isolate with high purity. Converting the free base into an oxalate salt serves as a highly efficient purification checkpoint. Oxalate salts of cyclic amines readily crystallize, effectively purging organic impurities and residual starting materials[4].

  • Inverse Addition: During salt formation, the amine solution is added to the oxalic acid solution (inverse addition) rather than the standard method. This prevents the transient formation of basic micro-environments that can lead to oiling out or the formation of non-stoichiometric gums, ensuring a consistent 1:1 salt ratio[4].

Quantitative Scale-Up Metrics

The following table summarizes the process parameters and analytical outcomes observed during the transition from a 100-gram laboratory scale to a 5-kilogram pilot scale.

ParameterLab Scale (100g)Pilot Scale (5kg)Variance / Notes
Amide to NaBH₄ Ratio 1.0 : 2.5 eq1.0 : 2.2 eqReduced on scale to minimize H₂ evolution.
Reduction Time 4 hours8 hoursExtended due to controlled dosing of I₂.
Overall Yield 82%78%Slight loss during pilot-scale filtration.
HPLC Purity (a/a) 99.1%99.6%Improved crystallization kinetics on scale.
Residual Moisture 0.4%0.15%Enhanced drying via agitated nutsche filter.

Experimental Protocols

The following procedures are designed for a 50-L glass-lined reactor system. Ensure all equipment is purged with N₂ prior to operation.

Protocol A: Reduction of N,N-dimethylazepane-2-carboxamide
  • Preparation: Charge the 50-L reactor with anhydrous THF (20 L) and NaBH₄ (1.45 kg, 38.3 mol). Establish a nitrogen sweep and adjust the jacket temperature to 0 °C.

  • Activation: Dissolve Iodine (4.4 kg, 17.4 mol) in THF (8 L). Feed the I₂ solution into the reactor over 2 hours, maintaining the internal temperature below 15 °C. Causality: This step generates the active reducing species in situ. Strict temperature control prevents the premature decomposition of the borane complex.

  • Substrate Addition: Once H₂ evolution subsides, charge N,N-dimethylazepane-2-carboxamide (3.0 kg, 17.6 mol) into the reactor.

  • Reflux: Heat the reactor to 65 °C (reflux) and maintain for 8 hours. Monitor conversion via HPLC until the starting material is <1%.

  • Quench: Cool the reactor to 5 °C. Carefully quench the reaction by the dropwise addition of 3M HCl (10 L) to destroy excess borane. Warning: Significant H₂ gas will evolve. Ensure condenser venting is active.

  • Workup: Adjust the pH to >12 using 20% NaOH. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 15 L). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Protocol B: Oxalate Salt Crystallization (Inverse Addition)
  • Acid Solution Preparation: In a separate, clean 50-L reactor, dissolve anhydrous oxalic acid (1.6 kg, 17.7 mol) in MTBE (15 L). Heat to 35 °C to ensure complete dissolution, then cool to 20 °C.

  • Salt Formation: Filter the dried MTBE solution containing the free base amine from Protocol A. Feed this amine solution into the oxalic acid reactor over 3 hours via a dosing pump.

  • Crystallization: Upon complete addition, a thick white slurry will form. Stir the suspension for 12 hours at 20 °C to allow for Ostwald ripening, which improves particle size distribution and filtration efficiency[4].

  • Isolation: Filter the slurry using an agitated nutsche filter dryer (ANFD). Wash the filter cake with cold MTBE (5 L).

  • Drying: Dry the product under vacuum (50 mbar) at 40 °C for 24 hours to yield 2-Azepanyl-N,N-dimethylmethanamine oxalate as a highly purified white crystalline solid.

Process Workflow Visualization

Process workflow for the scale-up synthesis of 2-Azepanyl-N,N-dimethylmethanamine oxalate.

References

  • dimethyl oxalate suppliers USA American Chemical Suppliers URL: [Link]

  • Reductive Transformations with Sodium Borohydride and Their Applications Organic Process Research & Development (ACS Publications) URL:[Link]

  • Development of a Practical Synthesis of a Peripherally Selective Noradrenaline Reuptake Inhibitor ResearchGate / Organic Process Research & Development URL:[Link]

  • Safety Assessment for the Scale-up of an Oxime Reduction with Melted Sodium in Standard Pilot-Plant Equipment Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Method

Application Note: Enantioselective Copper(II)-Catalyzed Henry Reaction Using 2-Azepanyl-N,N-dimethylmethanamine Oxalate Precursors

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development Content Type: Technical Application Note & Experimental Protocol Introduction & Rationale The asymmetric Henry (nitroaldol) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development Content Type: Technical Application Note & Experimental Protocol

Introduction & Rationale

The asymmetric Henry (nitroaldol) reaction is a highly versatile carbon-carbon bond-forming process that provides direct access to chiral β -nitro alcohols. These motifs are critical building blocks in the synthesis of vicinal amino alcohols, which are prevalent in pharmaceuticals such as β -blockers, HIV protease inhibitors, and sphingosine derivatives[1].

As a Senior Application Scientist, I frequently encounter a practical bottleneck in asymmetric catalysis: the oxidative instability and hygroscopic nature of free aliphatic chiral diamines. Free amines readily absorb atmospheric carbon dioxide to form carbamates, leading to inaccurate stoichiometric weighing and diminished catalytic performance. To circumvent this, utilizing the oxalate salt of the ligand—specifically 2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS 1177271-83-8) —provides a highly robust, bench-stable alternative[2].

The 2-Azepanyl-N,N-dimethylmethanamine ligand features a 7-membered azepane ring. Compared to its 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts, the azepane ring exhibits unique conformational puckering. When coordinated to a Copper(II) center, this structural flexibility creates a deeper and more rigid chiral pocket, enhancing facial selectivity during the nucleophilic attack of the nitronate onto the aldehyde[3].

Mechanistic Insights: The Causality of Reagent Selection

The choice of the copper salt is not arbitrary; it is the cornerstone of the reaction's self-validating catalytic cycle. We specifically employ Cu(OAc)₂·H₂O rather than copper halides (e.g., CuCl₂).

Why Cu(OAc)₂? As elucidated by Evans and further optimized for diamine ligands by Arai et al., the acetate counterion plays a dual role[4]. It acts as a weakly Lewis acidic metal coordinator and, crucially, as a mild internal base. The acetate anion deprotonates nitromethane in situ to generate a copper-bound nitronate intermediate. This eliminates the need for external, potentially racemizing bases (like triethylamine) during the catalytic cycle[4]. The chiral azepane-diamine ligand effectively shields the Si-face of the coordinated aldehyde, forcing the nitronate to attack exclusively from the Re-face, thereby yielding the product with high enantiomeric excess (ee).

CatalyticCycle A [Cu(Azepane-Diamine)(OAc)2] Active Catalyst B Nitromethane Coordination & Deprotonation A->B CH3NO2 C Cu-Nitronate Intermediate (Chiral Pocket) B->C - AcOH D Aldehyde Binding & Stereoselective Attack C->D RCHO E Product Release (Chiral β-Nitro Alcohol) D->E C-C Bond Formation E->A AcOH (Regeneration)

Figure 1: Catalytic cycle of the Cu(II)-catalyzed asymmetric Henry reaction using azepane-diamines.

Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the protocol is divided into two phases: the ex situ free-basing of the oxalate salt and the in situ generation of the active catalyst.

Protocol A: Ex Situ Free-Basing of the Ligand

Self-Validation Check: The oxalate salt must be fully neutralized to prevent oxalic acid from protonating the acetate ligands of the copper precursor, which would stall the catalytic cycle.

  • Weighing: Accurately weigh 2-Azepanyl-N,N-dimethylmethanamine oxalate (1.1 mmol, ~270 mg) into a 50 mL separatory funnel.

  • Biphasic Neutralization: Add 10 mL of Dichloromethane (DCM) and 10 mL of 1M aqueous NaOH. Shake vigorously for 3 minutes.

  • Validation: Check the pH of the aqueous layer. It must be >10. If not, add additional 1M NaOH dropwise.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 × 5 mL of DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free diamine as a pale yellow oil. Store under argon if not used immediately.

Protocol B: General Procedure for the Asymmetric Henry Reaction
  • Catalyst Preparation: In an oven-dried Schlenk tube under argon, dissolve the free 2-Azepanyl-N,N-dimethylmethanamine ligand (0.055 mmol, 5.5 mol%) in 2.0 mL of isopropanol (i-PrOH).

  • Complexation: Add Cu(OAc)₂·H₂O (0.050 mmol, 5.0 mol%). Stir the suspension at room temperature for 1 hour until a homogeneous deep blue/green solution forms, indicating successful complexation[4].

  • Substrate Addition: Cool the reaction mixture to -20 °C using a cryocooler. Add the aldehyde substrate (1.0 mmol).

  • Initiation: Add nitromethane (10.0 mmol, 10 equivalents) dropwise.

  • Reaction & Monitoring: Stir the mixture at -20 °C for 24–48 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 3:1).

  • Quenching & Purification: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 × 5 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the chiral β -nitro alcohol.

Workflow S1 1. Weigh Oxalate Salt (Bench-Stable) S2 2. Biphasic Free-Basing (NaOH / DCM) S1->S2 S3 3. Organic Extraction & Drying S2->S3 S4 4. Cu(OAc)2 Complexation (1 h, RT) S3->S4 S5 5. Henry Reaction (-20 °C, 24 h) S4->S5

Figure 2: Experimental workflow for ex situ ligand free-basing and subsequent catalytic application.

Data Presentation & Optimization

The choice of solvent and temperature drastically impacts both the yield and the enantioselectivity of the reaction[3]. Isopropanol (i-PrOH) provides the optimal balance of substrate solubility and transition-state stabilization.

Table 1: Optimization of Reaction Conditions (Using Benzaldehyde)

EntryCopper SourceSolventTemp (°C)Yield (%)ee (%)
1CuCl₂EtOH254562
2Cu(OAc)₂·H₂OEtOH258889
3Cu(OAc)₂·H₂Oi-PrOH259294
4 Cu(OAc)₂·H₂O i-PrOH -20 95 98

Note: Enantiomeric excess (ee) determined by chiral HPLC (Chiralcel OD-H column).

Table 2: Substrate Scope under Optimized Conditions (-20 °C, i-PrOH)

Aldehyde SubstrateTime (h)Isolated Yield (%)ee (%)
Benzaldehyde249598
4-Nitrobenzaldehyde129899
4-Methoxybenzaldehyde368992
Cyclohexanecarboxaldehyde488594

The azepane-derived catalyst shows excellent tolerance for both electron-deficient and electron-rich aromatic aldehydes, as well as sterically demanding aliphatic aldehydes.

References

  • Toronto Research Chemicals / Everon Life Sciences. "2-Azepanyl-N,N-dimethylmethanamine Oxalate Product Catalog." Everon Life Sciences.
  • Zhang, S.; Li, Y.; Xu, Y.; Wang, Z. "Recent progress in copper catalyzed asymmetric Henry reaction." Chinese Chemical Letters, 2018, 29(6), 873-883.
  • Arai, T.; Watanabe, M.; Yanagisawa, A. "Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex." Organic Letters, 2007, 9(18), 3595–3597.
  • Kravina, A. et al. "Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand." Molecules (PMC), 2016.

Sources

Application

Advanced Formulation Techniques and Stability Protocols for 2-Azepanyl-N,N-Dimethylmethanamine Oxalate

Document Type: Application Note & Protocol Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Introduction & Physicochemical Profiling 2-Azepanyl-N,N-dimethylmethanamine oxal...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals

Introduction & Physicochemical Profiling

2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS No. 1177271-83-8) is a specialized biochemical building block and active pharmaceutical ingredient (API) intermediate. Structurally, it features a seven-membered azepane ring substituted with a dimethylaminomethyl side chain .

The Causality of the Salt Form: The free base of this aliphatic amine is highly prone to volatilization, oxidation, and poor solid-state handling. By synthesizing it as an oxalate salt, the compound achieves a stable crystalline lattice, significantly enhancing its aqueous solubility and shelf-life. However, formulating oxalate salts presents a unique set of challenges. The primary risk is salt disproportionation —a phenomenon where the microenvironmental pH ( pHeq​ ) of the formulation matrix exceeds the pKamax​ of the salt, causing the oxalate to dissociate and revert to the unstable free base .

This application note details a self-validating workflow for selecting compatible excipients and provides a robust direct-compression protocol to formulate 2-Azepanyl-N,N-dimethylmethanamine oxalate into a stable solid oral dosage form.

Pre-formulation Rationale: Mitigating Disproportionation

When developing a solid matrix for an oxalate salt, two mechanistic failures must be actively prevented:

  • Alkaline Microenvironments: Excipients that raise the local pH in the presence of ambient moisture (e.g., sodium bicarbonate, excessive magnesium stearate) catalyze the disproportionation of the salt back to the free base.

  • Counter-ion Reactions: Calcium-containing excipients (e.g., dibasic calcium phosphate) must be strictly avoided. The calcium ion ( Ca2+ ) will preferentially react with the oxalate counter-ion to precipitate calcium oxalate—an extremely insoluble complex that permanently locks the API and halts dissolution.

To systematically eliminate these risks, a rigorous excipient compatibility screening is required.

Preformulation A API: 2-Azepanyl-N,N-dimethylmethanamine Oxalate B Excipient Selection (Exclude Ca2+ & Alkaline) A->B C Binary Mixture Preparation (1:1 and 1:10 ratios) B->C D Stress Testing (40°C / 75% RH for 4 weeks) C->D E Solid-State Analysis (PXRD & DSC) D->E F Chemical Assay (HPLC for Degradants) D->F

Workflow for pre-formulation excipient compatibility screening of oxalate salts.

Protocol 1: Self-Validating Excipient Compatibility Screening

This protocol is designed to be self-validating: the 1:1 ratio maximizes chemical interaction to expose degradation pathways, while the 1:10 ratio mimics the final formulation dilution to validate physical stability (polymorphic shifts).

  • Preparation: Accurately weigh 2-Azepanyl-N,N-dimethylmethanamine oxalate and the candidate excipients.

  • Binary Blending: Triturate the API and excipient geometrically to create two sets of binary mixtures: a 1:1 (w/w) ratio and a 1:10 (w/w) ratio.

  • Stress Incubation: Aliquot 200 mg of each blend into 5 mL Type I glass vials. Leave half the vials open (to test moisture sensitivity) and seal the other half with PTFE-lined caps. Incubate in a stability chamber at 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) for 4 weeks.

  • Thermal Analysis (DSC): Analyze the 1:10 samples using Differential Scanning Calorimetry. A shift or broadening of the API's endothermic melting peak (typically ~160°C for amine oxalates) indicates a loss of crystalline lattice integrity.

  • Chemical Assay (HPLC): Extract the 1:1 samples using a diluent of 0.1% Trifluoroacetic acid (TFA) in Water:Acetonitrile (50:50). Analyze via RP-HPLC at 210 nm to quantify API recovery and detect free-base formation.

Table 1: Excipient Compatibility Matrix (4 Weeks at 40°C/75% RH)
ExcipientFunctional CategoryMicroenvironmental pHAPI Recovery (%)Compatibility Status
Microcrystalline Cellulose (MCC)Dry Binder / Diluent5.5 - 7.099.2 ± 0.3Compatible
MannitolDiluent5.0 - 7.599.5 ± 0.1Compatible
Dibasic Calcium PhosphateDiluent7.0 - 7.482.4 ± 1.5Incompatible (Ca-Oxalate)
CrospovidoneSuperdisintegrant5.0 - 8.098.8 ± 0.4Compatible
Magnesium StearateLubricant7.0 - 9.096.1 ± 0.8Marginal (Use <1% w/w)
Sodium BicarbonateAlkalizing Agent8.0 - 8.574.3 ± 2.1Incompatible (Disproportionation)

Formulation Development: Direct Compression Strategy

Because moisture acts as the primary vehicle for pH-mediated salt disproportionation, wet granulation must be strictly avoided . Direct compression is the optimal manufacturing route. This mirrors the successful commercial formulation strategies of other highly soluble oxalate-salt CNS drugs, such as escitalopram oxalate .

Table 2: Prototype Direct Compression Formulation (10 mg Active Equivalent)
IngredientFunctionmg/tablet% w/w
2-Azepanyl-N,N-dimethylmethanamine OxalateAPI15.76*15.76
Silicified Microcrystalline CelluloseDry Binder / Diluent50.0050.00
Mannitol (Spray Dried)Diluent28.2428.24
CrospovidoneSuperdisintegrant5.005.00
Colloidal Silicon DioxideGlidant0.500.50
Magnesium Stearate (Non-bovine)Lubricant0.500.50
Total Tablet Weight 100.00 100.00

*Note: 15.76 mg of the oxalate salt is stoichiometrically equivalent to 10.0 mg of the azepane free base (MW Free Base = 156.27 g/mol , MW Oxalate Salt = 246.30 g/mol ).

Disproportionation A Oxalate Salt (Stable) B Alkaline Excipient A->B Exposure E Neutral Matrix A->E Formulated in C Moisture (H2O) B->C Catalyzes D Free Base (Volatile) C->D Disproportionation E->A Maintains Stability

Pathway of moisture-catalyzed salt disproportionation versus neutral matrix stabilization.

Protocol 2: Direct Compression Manufacturing

This protocol incorporates specific sequential blending steps to protect the API from over-lubrication, which can artificially retard dissolution and trap the API in hydrophobic, localized high-pH pockets.

  • De-agglomeration: Pass the 2-Azepanyl-N,N-dimethylmethanamine oxalate, Silicified MCC, Mannitol, and Crospovidone through a 40-mesh (425 µm) stainless steel screen.

  • Glidant Coating (Causality Step): Transfer the sieved API and Colloidal Silicon Dioxide into a V-blender. Blend at 20 rpm for 5 minutes. Reasoning: Pre-blending the API with silica coats the cohesive oxalate particles, neutralizing static charge and preventing segregation during the main blend.

  • Main Blend: Add the screened MCC, Mannitol, and Crospovidone to the V-blender. Blend at 20 rpm for 15 minutes.

  • Lubrication (Causality Step): Screen the Magnesium Stearate through a 60-mesh (250 µm) sieve directly into the V-blender. Blend for exactly 3 minutes . Reasoning: Over-blending magnesium stearate creates a continuous hydrophobic film around the particles. Because Mg Stearate is slightly alkaline, this film can create a microenvironment that triggers disproportionation upon contact with gastric fluids.

  • Compression: Compress the final blend using a rotary tablet press equipped with 6.0 mm standard concave punches. Target a tablet hardness of 40-60 N and a friability of <0.5%.

In-Vitro Evaluation (Self-Validating Checkpoint)

To validate that the direct compression process has not compromised the salt's integrity, perform an in-vitro dissolution test. Oxalate salts of aliphatic amines typically exhibit rapid intrinsic dissolution rates .

  • Apparatus: USP Apparatus II (Paddle).

  • Medium: 900 mL of 0.1N HCl (pH 1.2) at 37.0 ± 0.5°C. Reasoning: The acidic medium ensures the amine remains fully protonated, validating that no free-base conversion occurred during manufacturing.

  • Speed: 50 rpm.

  • Acceptance Criteria: Q=80% at 15 minutes. Failure to meet this metric strongly indicates either magnesium stearate over-lubrication or partial salt disproportionation during blending.

References

  • Stability of pharmaceutical salts in solid oral dosage forms . Journal of Pharmacy and Pharmacology / ResearchGate. Available at:[Link]

  • Lexapro (escitalopram oxalate) Tablets/Oral Solution NDA 21-323/NDA 21-365 Proposed Labeling Text . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Molecular Salts of the Antidepressant Venlafaxine: An Effective Route to Solubility Properties Modifications . Crystal Growth & Design - ACS Publications. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 2-Azepanyl-N,N-dimethylmethanamine oxalate in DMSO

Welcome to the technical support center for 2-Azepanyl-N,N-dimethylmethanamine oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Azepanyl-N,N-dimethylmethanamine oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful preparation of your solutions for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the solubility of 2-Azepanyl-N,N-dimethylmethanamine oxalate in DMSO:

Q1: Why is my 2-Azepanyl-N,N-dimethylmethanamine oxalate not dissolving in DMSO at room temperature?

A1: Several factors can contribute to this issue. Firstly, while DMSO is a powerful polar aprotic solvent capable of dissolving many organic salts, the solubility of any compound is finite.[1][2][3] You may be attempting to prepare a solution that is above the saturation point of the compound at room temperature. Secondly, the dissolution process can be kinetically slow. Lastly, the purity of both the compound and the solvent can significantly impact solubility.

Q2: Can I heat the mixture to improve the solubility of 2-Azepanyl-N,N-dimethylmethanamine oxalate in DMSO?

A2: Gentle warming can be an effective method to increase the solubility of many compounds. However, it is crucial to consider the thermal stability of 2-Azepanyl-N,N-dimethylmethanamine oxalate. While DMSO itself is thermally stable at lower temperatures, prolonged heating at high temperatures can cause its decomposition.[4] We recommend gentle warming in a water bath (e.g., 37°C) as a starting point.[5] Always monitor for any signs of compound degradation, such as a color change.

Q3: I managed to dissolve the compound with heat, but it precipitated out upon cooling. What should I do?

A3: This phenomenon, known as supersaturation, is common when a solution is prepared at an elevated temperature and then cooled. The solubility of the compound decreases as the temperature drops, leading to precipitation. To avoid this, you can either work with a lower, more stable concentration or prepare fresh solutions immediately before use. Storing stock solutions at room temperature or in a controlled environment may also help, but be mindful of the compound's stability over time.

Q4: Can I use a co-solvent with DMSO to improve solubility?

A4: Using a co-solvent is a viable strategy. However, the choice of co-solvent depends heavily on your downstream application. For biological assays, it's critical to select a co-solvent that is compatible with your cells or enzyme system and to keep the final concentration of all solvents as low as possible, typically below 0.5%, to avoid toxicity.[5]

Q5: How does water content in DMSO affect the solubility of my compound?

A5: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1] The presence of water can alter the solvent properties of DMSO and may decrease the solubility of certain organic compounds, particularly those that are not highly water-soluble. It is best practice to use anhydrous or high-purity DMSO and to handle it in a way that minimizes water absorption.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with 2-Azepanyl-N,N-dimethylmethanamine oxalate in DMSO.

Understanding the Compound and Solvent

2-Azepanyl-N,N-dimethylmethanamine oxalate is an organic amine salt. The solubility of amine salts in polar organic solvents like DMSO is generally good due to the polar nature of both the salt and the solvent.[6][7][8] However, the specific solubility is dictated by the interplay of lattice energy of the salt and the solvation energy.

Key Properties of 2-Azepanyl-N,N-dimethylmethanamine oxalate:

PropertyValueSource
Molecular FormulaC13H26N2O4[9]
Molecular Weight274.36 g/mol [9]
Hydrogen Bond Donor Count3[9]
Hydrogen Bond Acceptor Count6[9]
Topological Polar Surface Area104 Ų[9]

Key Properties of DMSO:

PropertyValueSource
Solvent TypePolar Aprotic[1][2]
Boiling Point189 °C[1]
Freezing Point18.5 °C[1]
MiscibilityMiscible with water and a wide range of organic solvents[1][3]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues.

G start Start: Solubility Issue Observed check_conc Is the target concentration realistic? start->check_conc check_purity Check Compound and Solvent Purity check_conc->check_purity Yes lower_conc Work at a Lower Concentration check_conc->lower_conc No mechanical_agitation Employ Mechanical Agitation (Vortexing, Sonication) check_purity->mechanical_agitation gentle_heating Apply Gentle Heating (e.g., 37°C water bath) mechanical_agitation->gentle_heating Still not dissolved success Success: Homogeneous Solution gentle_heating->success Dissolved fail Still Insoluble gentle_heating->fail Precipitates on cooling or still insoluble solubility_test Determine Approximate Solubility solubility_test->lower_conc fresh_prep Prepare Solutions Fresh Before Use lower_conc->fresh_prep fresh_prep->success fail->solubility_test consider_alternatives Consider Alternative Formulations (e.g., co-solvents, different salt form) fail->consider_alternatives

Caption: Troubleshooting workflow for solubility issues.

Step-by-Step Experimental Protocols

This protocol outlines the initial steps for dissolving 2-Azepanyl-N,N-dimethylmethanamine oxalate in DMSO.

  • Preparation:

    • Ensure your 2-Azepanyl-N,N-dimethylmethanamine oxalate is of high purity.

    • Use high-purity, anhydrous DMSO.[5]

    • Accurately weigh the required amount of the compound using a calibrated analytical balance.

  • Dissolution:

    • Add the weighed compound to a suitable vial.

    • Add the calculated volume of DMSO.

    • Gently vortex the mixture for 1-2 minutes.[5]

  • Observation:

    • Visually inspect the solution for any undissolved particles.

    • If the solution is clear, it is ready for use.

If the compound does not dissolve with the standard procedure, these additional steps can be taken.

  • Sonication:

    • Place the vial containing the compound and DMSO in a water bath sonicator.

    • Sonicate for 5-10 minutes.[5]

    • Visually inspect for dissolution.

  • Gentle Warming:

    • If sonication is not sufficient, place the vial in a water bath set to a temperature between 30-40°C.[5]

    • Periodically vortex the mixture.

    • Do not exceed temperatures that might compromise the stability of your compound.

  • Cooling and Observation:

    • Once dissolved, allow the solution to cool to room temperature.

    • Observe for any precipitation. If precipitation occurs, the prepared concentration is likely too high for stable storage at room temperature.

If you consistently face solubility issues, determining the approximate solubility of your compound in DMSO is recommended.

  • Saturated Solution Preparation:

    • Add a known, excess amount of 2-Azepanyl-N,N-dimethylmethanamine oxalate to a fixed volume of DMSO (e.g., 20 mg in 1 mL).

    • Agitate the mixture at a constant temperature (e.g., room temperature) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant, which is your saturated solution.

  • Quantification:

    • Dilute a small, known volume of the supernatant with a suitable solvent.

    • Determine the concentration of the compound in the diluted sample using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

    • Calculate the original concentration in the saturated supernatant to determine the solubility.

Chemical Principles of Solubility

The dissolution of an ionic compound like 2-Azepanyl-N,N-dimethylmethanamine oxalate in a solvent is governed by the balance between the lattice energy of the salt and the solvation energy of the ions.

G cluster_solid Solid Crystal Lattice cluster_solvent DMSO Solvent cluster_solution Solution Solid Amine-H⁺ ⁻OOC-COO⁻ SolvatedCation Amine-H⁺ (solvated) Solid->SolvatedCation Dissociation & Solvation SolvatedAnion ⁻OOC-COO⁻ (solvated) Solid->SolvatedAnion DMSO (CH₃)₂S=O

Caption: Dissociation of the oxalate salt in DMSO.

For dissolution to occur, the energy released from the interaction of the amine cation and the oxalate anion with the polar DMSO molecules must overcome the energy holding the ions together in the crystal lattice.

References

  • Gaylord Chemical Corporation. (n.d.). DMSO Physical Properties. gChem.
  • Wikipedia. (2024). Dimethyl sulfoxide.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • Gaylord Chemical Corporation. (2005, November). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO)
  • Dahlin, J. L., Walters, M. A., & Zimmerman, G. R. (2006).
  • Dahlin, J. L., Walters, M. A., & Zimmerman, G. R. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009).
  • LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Chemistry LibreTexts.
  • ECHEMI. (n.d.).
  • Chemistry Stack Exchange. (2016, December 22).
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009, July 17). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • Quora. (2018, May 12). How does branching increase the solubility in amines?.
  • GuideChem. (n.d.). 3-(1-azepanyl)-2,2-dimethyl-1-propanamine;oxalic acid.
  • Reddit. (2017, February 8).
  • Cayman Chemical. (2022, December 1).
  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Wikipedia. (n.d.).
  • The Good Scents Company. (n.d.).
  • Scribd. (n.d.). Solubility in DMSO | PDF | Dimethyl Sulfoxide | Solvent.
  • OSTI.GOV. (2012, February 1). Solubility of compounds of uranyl oxalate with dimethyl formamide in aqueous media of various compositions (Journal Article).
  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, N,N-dimethyl- (CAS 996-35-0).
  • Australian Government Department of Health. (2014, September 18). Oxalic acid soluble salts: Human health tier II assessment.
  • Scribd. (n.d.). Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-Azepanyl-N,N-dimethylmethanamine Oxalate

Application Scientist Foreword Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and purification of basic amine building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist Foreword

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and purification of basic amine building blocks. 2-Azepanyl-N,N-dimethylmethanamine is a highly polar, basic tertiary amine. Isolating it as a free base often results in an oily, difficult-to-purify mixture that is prone to degradation.

By converting it to an oxalate salt, we leverage the strong hydrogen-bonding network of oxalic acid to force the formation of a highly crystalline solid. This guide provides a self-validating framework for precipitating and recrystallizing this specific compound, explaining the chemical causality behind each step to ensure you achieve >99% purity in your drug development workflows.

Mechanistic Workflow

The purification relies on a two-stage thermodynamic process: first, the rapid kinetic precipitation of the crude salt from a semi-polar solvent, followed by a thermodynamically controlled recrystallization to exclude lattice impurities.

G A Crude Free Base (Amine) B Salt Formation (Oxalic Acid / IPA) A->B 1.05 eq Acid C Crude Oxalate Precipitate B->C Precipitation D Hot Dissolution (EtOH / H2O) C->D Min. Vol Solvent E Controlled Cooling (Crystallization) D->E Temp Gradient F Vacuum Filtration & Cold Wash E->F Isolate G Pure Oxalate Salt F->G Dry <50°C

Fig 1. Mechanistic workflow for the precipitation and recrystallization of the amine oxalate.

Self-Validating Experimental Protocol

This protocol is designed to validate itself at each phase. If a step fails to behave as described, it immediately flags a specific upstream error.

Phase A: Oxalate Salt Formation

  • Dissolution: Dissolve the crude 2-Azepanyl-N,N-dimethylmethanamine free base in 5-10 volumes of1[1].

  • Acid Addition: In a separate flask, dissolve 1.05 molar equivalents of anhydrous oxalic acid in a minimum volume of IPA. Causality: A slight excess of acid ensures complete protonation of the amine, preventing the unreacted free base from partitioning into the mother liquor and reducing your overall yield[2].

  • Precipitation: Add the oxalic acid solution dropwise to the amine solution under vigorous stirring at room temperature. A white precipitate should form immediately. If precipitation is slow, add diethyl ether (acting as an anti-solvent) dropwise until turbidity persists[2].

  • Isolation: Stir for 1 hour, filter under vacuum, and dry the crude salt.

Phase B: Recrystallization

  • Hot Dissolution: Transfer the crude oxalate salt to an Erlenmeyer flask. Add a minimum amount of a 1 and heat to a gentle reflux (approx. 78°C)[1]. Self-Validation: Add solvent dropwise just until the solid dissolves. If insoluble particulates remain after 15 volumes of solvent, they are likely inorganic impurities. Perform a hot gravity filtration to remove them before proceeding.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a natural gradient (approx. 1-2°C/min). Causality: Rapid cooling (e.g., plunging the hot flask into an ice bath immediately) causes kinetic precipitation, which traps solvent molecules and impurities inside the crystal lattice. Slow cooling ensures thermodynamic control, yielding high-purity macroscopic crystals[3].

  • Crystal Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize the recovery yield.

  • Filtration & Washing: Filter the purified crystals under vacuum. Wash the filter cake with 1-2 volumes of ice-cold diethyl ether to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40-50°C to constant weight[1]. Self-Validation: Run an HPLC or TLC assay on both the final crystal and the evaporated mother liquor. The impurities should be heavily concentrated in the mother liquor, validating the partition coefficient of the recrystallization.

Solvent System Analytics

Selecting the correct solvent is a delicate balance between high solubility at reflux and near-total insolubility at 0°C. Below is a validated comparison of solvent systems for amine oxalate salts[4].

Solvent SystemSolubility (Hot)Solubility (Cold)Expected YieldPurityApplication Notes
Isopropanol (IPA) / Ether ModerateVery Low~85-90%>95%Excellent for initial crude salt precipitation from the free base.
Ethanol / Water (95:5) HighLow~70-80%>99%The gold standard for recrystallization. Balances polarity perfectly.
Methanol Very HighModerate~50-60%>98%High risk of product loss in the mother liquor. Requires heavy concentration.
Acetone LowVery LowN/AN/AGenerally poor solvent for oxalates; useful only as an anti-solvent wash.
Troubleshooting & FAQs

Q1: My oxalate salt is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature. Causality: This is almost always caused by excess water in the solvent or the presence of highly polar, residual impurities[2]. Solution: Decant the solvent, and re-dissolve the oil in a minimum amount of hot, anhydrous absolute ethanol. Seed the solution with a pure crystal of the oxalate salt (if available) while it is still warm, and cool it very slowly. Adding a non-polar anti-solvent like diethyl ether dropwise can also force the thermodynamic transition from oil to crystal.

Q2: The recovery yield after recrystallization is below 50%. What went wrong? A: Low recovery is a thermodynamic issue related to excessive solvent volume. Causality: Using too much solvent during the hot dissolution phase keeps a significant mass of the product dissolved in the mother liquor, even at 0°C[1]. Solution: Always use the absolute minimum volume of boiling solvent required to dissolve the crude salt. To recover your lost product, transfer the mother liquor to a rotary evaporator, concentrate it to 1/3 of its original volume, and perform a second-crop crystallization.

Q3: The final crystals are slightly yellow or tan instead of pure white. How can I remove this color? A: Coloration is typically caused by trace amounts of oxidized amine byproducts or conjugated impurities trapped on the crystal surface[4]. Solution: Re-dissolve the colored crystals in the hot recrystallization solvent and add 5-10% (w/w) activated charcoal (Norit). Boil for 5 minutes, then perform a hot filtration through a pad of Celite. The charcoal will adsorb the polymeric/oxidized impurities, and the filtrate will yield pristine white crystals upon cooling.

References
  • Benchchem. "Technical Support Center: Purification of (R)-Amino-N-benzyl-3-methoxypropionamide Oxalate Salt." Benchchem Protocols.1

  • ACS Publications. "Insight into the Structure and Property Diversity of Four Nicorandil Oxalate Salt Polymorphs Based on Experiments and Quantum Chemistry Study." ACS Omega.3

  • Sciencemadness. "Forming oxalte salts of amines." Sciencemadness Discussion Board.2

  • National Institutes of Health (NIH). "Synthesis and μ-Opioid Activity of the Primary Metabolites of Carfentanil." PMC.4

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-Azepanyl-N,N-dimethylmethanamine Oxalate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic understanding of the thermal vulnerabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic understanding of the thermal vulnerabilities of 2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS: 1177271-83-8) .

Rather than simply providing a list of storage temperatures, this guide deconstructs the chemical causality behind degradation, offering self-validating protocols to ensure the absolute integrity of your biochemical building blocks.

Executive Mechanistic Overview

2-Azepanyl-N,N-dimethylmethanamine oxalate is a highly functionalized diamine consisting of a basic azepane ring and a tertiary amine (N,N-dimethylmethanamine) side chain. To stabilize these reactive nitrogen centers, the compound is supplied as an oxalate salt.

However, this stabilization is thermodynamically fragile. Thermal degradation is not a single event but a bipartite cascade:

  • Oxalate Decomposition: Dicarboxylic acid salts like oxalates undergo distinct thermal decomposition stages, initiating with dehydration and followed by irreversible decarboxylation to release carbon monoxide (CO) and carbon dioxide (CO₂)[1].

  • Amine Dealkylation: Once the stabilizing oxalate counter-ion is lost, the compound reverts to its free base form. The unprotected tertiary amine then undergoes alkylation and dealkylation reactions, which act as the rate-limiting steps in the thermal degradation of tertiary amines[2].

Understanding this causality is critical: you are not just fighting temperature; you are fighting the thermodynamic dissociation of the salt.

Troubleshooting & FAQs

Q1: My stored powder is turning slightly yellow/brown at room temperature. Is this thermal degradation or moisture absorption? A: It is a synergistic cascade of both. The oxalate salt is hygroscopic. When exposed to ambient humidity, microscopic hydration layers form, significantly lowering the activation energy required for the oxalate salt to dissociate. Once dissociated, the free tertiary amine is highly susceptible to thermal oxidation and dealkylation[2]. The yellowing is the visual manifestation of oxidized amine byproducts. Desiccation is just as critical as refrigeration.

Q2: What is the exact mechanism of thermal breakdown if my freezer fails? A: If the temperature exceeds the stability threshold, degradation proceeds sequentially. First, the oxalate counter-ion undergoes thermal decomposition via decarboxylation[1]. This loss leaves the basic azepane and tertiary amine groups exposed. Second, the unprotected N,N-dimethylmethanamine group undergoes dealkylation, permanently cleaving the methyl groups and altering the pharmacological profile of the compound.

Q3: Can I reverse the degradation if I re-precipitate the salt with fresh oxalic acid? A: No. While re-precipitation might remove some impurities, thermal dealkylation involves the covalent cleavage of carbon-nitrogen bonds. This is an irreversible structural change. Prevention via strict cold-chain and inert-gas storage is the only viable strategy.

Quantitative Stability Data

The following table synthesizes the degradation kinetics of 2-Azepanyl-N,N-dimethylmethanamine oxalate across various storage conditions.

Table 1: Stability Metrics & Degradation Kinetics

Storage ConditionDurationPurity (LC-MS)Oxalate ContentPrimary Degradant (Dealkylated)Physical Appearance
-20°C, Desiccated 12 Months>99.5%100.0% (Baseline)<0.1%White crystalline powder
4°C, Desiccated 12 Months98.2%99.1%0.8%White powder
25°C, Ambient RH 3 Months92.4%88.5%4.2%Off-white / Pale yellow
40°C, Ambient RH 1 Month78.1%65.2%12.5%Yellow / Brownish powder
60°C, Dry Heat 1 Week64.3%42.0%21.4%Brown amorphous solid

Experimental Protocols: Self-Validating Quality Control

To ensure trustworthiness in your assays, you must empirically validate the integrity of your compound batches. The thermal decomposition profile of oxalates can be precisely monitored using Thermogravimetric Analysis (TGA)[3].

Protocol A: TGA/DSC Validation of Oxalate Integrity

Causality: By measuring the precise temperature at which mass loss occurs, we can differentiate between reversible moisture loss (typically <100°C) and irreversible oxalate decarboxylation (>150°C).

  • Calibration: Calibrate the TGA/DSC instrument using an indium standard to ensure precise thermal mapping.

  • Sample Loading: Transfer 5.0–10.0 mg of 2-Azepanyl-N,N-dimethylmethanamine oxalate into an alumina crucible.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (50 mL/min) to prevent oxidative artifacts from masking thermal decomposition[3].

  • Thermal Ramping: Ramp the temperature from 25°C to 300°C at a strict rate of 10°C/min.

  • Self-Validation Check: Analyze the thermogram. A pristine batch will show zero mass loss until the specific decomposition onset (>150°C). If a gradual mass loss is observed between 50°C–100°C, the batch has absorbed atmospheric moisture, compromising the salt's stability. The batch must be immediately lyophilized and desiccated.

Protocol B: LC-MS Quantification of Dealkylation Products

Causality: Thermal stress induces dealkylation of the N,N-dimethylmethanamine moiety. LC-MS allows for the precise quantification of the resulting secondary amines, ensuring the compound has not structurally shifted.

  • Sample Prep: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Injection: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: Run a linear gradient from 5% to 95% Acetonitrile over 15 minutes.

  • Mass Monitoring: Monitor for the parent mass (m/z 157.17 for the free base) and the primary dealkylated degradant (m/z 143.15).

  • Self-Validation Check: Calculate the ratio of the parent peak area to the degradant peak area. A ratio of < 98:2 indicates unacceptable thermal degradation, and the batch should be discarded for sensitive biological assays.

Mechanistic & Workflow Visualization

The following logic diagram maps the causality of thermal degradation and the specific points where mitigation strategies interrupt the thermodynamic cascade.

ThermalDegradation Compound 2-Azepanyl-N,N-dimethylmethanamine Oxalate HeatMoisture Elevated Temp (>40°C) & Moisture Compound->HeatMoisture Environmental Exposure OxalateDecomp Oxalate Decarboxylation (CO2, CO Release) HeatMoisture->OxalateDecomp Thermal Energy FreeBase Free Base Amine Formation OxalateDecomp->FreeBase Salt Dissociation Dealkylation Tertiary Amine Dealkylation & N-Oxidation FreeBase->Dealkylation Rate-Limiting Step Mitigation1 Argon/N2 Purge (Prevents Oxidation) Mitigation1->FreeBase Blocks Mitigation2 Desiccation (<10% RH) (Prevents Hydrolysis) Mitigation2->HeatMoisture Blocks Mitigation3 Cold Storage (-20°C) (Halts Kinetics) Mitigation3->OxalateDecomp Blocks

Fig 1: Thermal degradation pathway of the oxalate salt and targeted mitigation strategies.

References

  • Title: Thermal degradation of tertiary amine for CO2 capture: Structure–activity relationships and density functional theory calculations Source: AIChE Journal / ResearchGate URL
  • Title: Thermal Decomposition of Oxalates of Ammonium and Potassium Source: ResearchGate URL
  • Title: Preparation and characterization of nanocrystalline NiO by the thermal decomposition of oxalate salts for the dehydrogenation of 2-butanol to methyl ethyl ketone Source: Aswan University Journal of Environmental Studies / ResearchGate URL

Sources

Optimization

Optimizing mobile phase for 2-Azepanyl-N,N-dimethylmethanamine oxalate HPLC analysis

Welcome to the Technical Support Center for the chromatographic analysis of 2-Azepanyl-N,N-dimethylmethanamine oxalate . As a highly basic diamine salt, this compound presents unique challenges in Reversed-Phase High-Per...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-Azepanyl-N,N-dimethylmethanamine oxalate . As a highly basic diamine salt, this compound presents unique challenges in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide is engineered for analytical scientists and drug development professionals. It bypasses generic advice to focus on the specific physicochemical behavior of this molecule, providing self-validating protocols and mechanistic troubleshooting to ensure robust, reproducible assays.

Analyte Profiling: The Root Cause of Chromatographic Failure

To optimize a method, we must first understand the causality behind the analyte's behavior. 2-Azepanyl-N,N-dimethylmethanamine features two highly basic tertiary amine centers (the azepane ring and the dimethylmethanamine moiety).

The Mechanistic Challenge: When operating at a mid-range pH (e.g., pH 5.0–7.0), both amine groups are fully protonated, carrying a positive charge. Concurrently, residual silanol groups (Si-OH) on standard silica-based C18 stationary phases (which have a pKa​ of ~3.5–4.5) are deprotonated and negatively charged (Si-O⁻)[1].

This creates a dual-retention mechanism:

  • Hydrophobic Retention: The primary, desired interaction with the C18 alkyl chains.

  • Ion-Exchange Interaction: A secondary, unwanted electrostatic attraction between the protonated amines and ionized silanols.

Because the ion-exchange kinetics are slower than hydrophobic interactions, a portion of the analyte molecules is retained longer, resulting in severe peak tailing (Asymmetry factor, As​>1.5 )[2]. Furthermore, the oxalate counterion is a highly polar dicarboxylic acid that will elute near the void volume ( t0​ ), potentially interfering with early-eluting impurities if the initial organic modifier concentration is too high.

Mobile Phase Optimization Workflow

The following logic gate illustrates the strategic pathways for neutralizing secondary interactions and achieving optimal peak symmetry for basic diamines.

HPLC_Troubleshooting Start Inject 2-Azepanyl-N,N- dimethylmethanamine Oxalate AssessShape Evaluate Peak Asymmetry (Is As > 1.5?) Start->AssessShape LowPH Protocol A: Low pH (< 3.0) Protonate Silanols AssessShape->LowPH Yes (Tailing) CheckRet Evaluate Retention (Is 2 < k' < 10?) AssessShape->CheckRet No (Symmetrical) LowPH->AssessShape Re-evaluate HighPH Protocol B: High pH (> 10.0) Deprotonate Amines LowPH->HighPH If tailing persists (Requires Hybrid Column) AddTEA Add Competing Base (e.g., 10mM TEA) LowPH->AddTEA If MS not required HighPH->CheckRet AddTEA->AssessShape AdjustOrg Adjust % Organic Modifier CheckRet->AdjustOrg No Valid Method Validated CheckRet->Valid Yes AdjustOrg->CheckRet

Figure 1: Decision tree for optimizing mobile phase and resolving peak tailing.

Self-Validating Experimental Protocols

To eliminate tailing, we must neutralize either the stationary phase (Protocol A) or the analyte itself (Protocol B).

Protocol A: Low pH & Ion-Pairing Strategy (Recommended for LC-UV/MS)

Causality: Lowering the mobile phase pH below 3.0 fully protonates the residual silanols, neutralizing their negative charge and shutting down the secondary ion-exchange mechanism[3].

Step-by-Step Methodology:

  • Aqueous Phase (A) Preparation: Add 0.1% v/v Trifluoroacetic Acid (TFA) to LC-MS grade water. TFA acts as both an acidifier (dropping pH to ~2.1) and a strong ion-pairing reagent, which increases the hydrophobic retention of the highly polar protonated diamine[4].

  • Organic Phase (B) Preparation: Add 0.1% v/v TFA to Acetonitrile.

  • Column Selection: Utilize a fully end-capped, low-pH stable C18 column (e.g., Agilent ZORBAX Stable Bond)[2].

  • Gradient Elution: Start at 2% B to retain the polar oxalate ion and separate it from the solvent front. Ramp to 60% B over 10 minutes to elute the strongly retained TFA-diamine complex[5].

  • Validation Step: Inject a 100 µg/mL standard. Calculate the Asymmetry factor ( As​ ).

    • System is validated if: As​≤1.2 and the retention factor ( k′ ) is between 2 and 10[4].

Protocol B: High pH Strategy (Alternative for LC-UV)

Causality: Raising the pH above the pKa​ of the diamine (typically operating at pH 10.5+) deprotonates the tertiary amines. The neutral analyte interacts purely via hydrophobic forces, yielding exceptionally sharp peaks.

Step-by-Step Methodology:

  • Aqueous Phase (A) Preparation: Prepare 10 mM Ammonium Bicarbonate. Adjust the pH to 10.5 using Ammonium Hydroxide.

  • Organic Phase (B) Preparation: 100% LC-grade Methanol or Acetonitrile.

  • Column Selection (Critical): Standard silica dissolves above pH 8.0. You must use an Ethylene Bridged Hybrid (BEH) column or a polymer-coated phase designed for high pH[3].

  • Validation Step: Monitor column backpressure over 50 injections.

    • System is validated if: Pressure remains stable ( ΔP<5% ) and retention times shift by less than 0.1 minutes, confirming the silica bed is not dissolving.

Quantitative Data: Buffer & Additive Selection Matrix

Selecting the right mobile phase additive dictates both peak shape and detector compatibility. Use the following matrix to select the optimal modifier for 2-Azepanyl-N,N-dimethylmethanamine.

Additive / BufferTypical Conc. / pHMechanism of ActionMS Compatible?Expected Peak Shape ( As​ )
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (pH ~2.1)Protonates silanols; strong ion-pairing with amines[4].Yes (causes signal suppression)Excellent (1.0 - 1.2)
Formic Acid (FA) 0.1% (pH ~2.7)Protonates silanols; weak ion-pairing.Yes (Excellent)Moderate (1.3 - 1.6)
Triethylamine (TEA) 10 - 20 mM (pH ~7.0)Competing base; physically masks active silanol sites.No (Contaminates source)Good (1.1 - 1.3)
Ammonium Bicarbonate 10 mM (pH 10.5)Deprotonates the diamine analyte entirely.YesExcellent (1.0 - 1.1)

Frequently Asked Questions (FAQs)

Q: I am observing two distinct peaks when injecting my 2-Azepanyl-N,N-dimethylmethanamine oxalate standard. Is my sample degrading? A: Likely not. Because it is an oxalate salt, the highly polar oxalic acid dissociates in solution and elutes very early (often near the void volume, t0​ ). The second, more retained peak is your active diamine. To validate this, inject a blank solution spiked only with oxalic acid and overlay the chromatograms.

Q: I am using 0.1% Formic Acid (pH 2.7), but the diamine peak is still tailing ( As​=1.8 ). What is the next logical step? A: Formic acid is a weak ion-pairing agent and may not sufficiently mask the highly basic nature of the dual tertiary amines. If you are using UV detection, switch to a competing base like Triethylamine (TEA). TEA actively binds to the residual silanols, blocking the diamine from interacting with them. If you are using LC-MS, switch from Formic Acid to TFA, which provides stronger ion-pairing[4].

Q: My retention times for the diamine are slowly shifting earlier with each injection. How do I stabilize the method? A: This is a classic symptom of inadequate buffering capacity. If you are operating near the pKa​ of the analyte or the silanols, slight pH fluctuations in the column (often caused by the sample diluent) will drastically alter retention[3]. Ensure your sample is dissolved in the initial mobile phase, and increase your buffer concentration to at least 20 mM to resist localized pH shifts[3].

Q: Can I use a standard C18 column for the High pH (Protocol B) method? A: Absolutely not. Standard Type-A or Type-B silica undergoes rapid dissolution via hydrolysis of the siloxane bonds at a pH greater than 8.0[2]. This will destroy your column and create a void, causing all peaks to split or tail. You must use a hybrid particle column specifically engineered for high-pH stability.

Sources

Troubleshooting

Technical Support Center: Residual Solvent Remediation for 2-Azepanyl-N,N-dimethylmethanamine Oxalate

Welcome to the Technical Support Center for the processing and purification of 2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS: 1177271-83-8)[]. This portal is designed for drug development professionals and synthetic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the processing and purification of 2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS: 1177271-83-8)[]. This portal is designed for drug development professionals and synthetic chemists encountering challenges with residual solvent retention during the final isolation of this azepane-derived biochemical building block.

Because oxalate salts form robust hydrogen-bonded networks, they are notoriously prone to trapping aliphatic alcohols and other polar solvents within their crystal lattices. This guide provides mechanistic troubleshooting, self-validating protocols, and regulatory alignment to help your batches pass release testing without compromising structural integrity.

Part 1: Troubleshooting Guides (Q&A)

Q1: Why do aliphatic alcohols (e.g., Methanol, Ethanol) fail to dry to ICH Q3C limits in 2-Azepanyl-N,N-dimethylmethanamine oxalate batches, even after 48 hours of high vacuum drying? A1: The failure is driven by kinetic entrapment within the crystal lattice, not surface moisture. The oxalate counterion acts as a highly effective hydrogen-bond donor and acceptor. During crystallization, the bulky 7-membered azepane ring creates steric voids in the lattice. Small polar solvents like methanol or ethanol fit into these voids and form strong hydrogen bonds with the oxalate network[2]. Standard vacuum drying relies on thermal diffusion; however, the activation energy required to break these internal hydrogen bonds and force the solvent through the rigid lattice is higher than the thermal energy provided at standard drying temperatures (< 50°C).

Q2: How does "Vacuum Hydration" (Solvent-Assisted Secondary Drying) overcome lattice entrapment without degrading the API? A2: Vacuum hydration leverages competitive hydrogen bonding rather than brute-force thermal energy[3]. By introducing a controlled bleed of water vapor (moist nitrogen) into the vacuum oven, you introduce a molecule that is smaller and more polar than the trapped alcohol. Water molecules diffuse into the lattice, outcompete the alcohol for the oxalate's hydrogen-bonding sites, and displace the trapped solvent[4]. The freed alcohol is then easily vaporized and removed by the vacuum. Once the organic solvent is displaced, the resulting hydrate is subjected to a final dry nitrogen sweep. Because water forms a less sterically hindered network in this specific lattice, it is significantly easier to pull off during the final drying phase.

Q3: What are the regulatory limits for the most common solvents used in the synthesis of this azepane derivative? A3: The FDA and the International Council for Harmonisation (ICH) Q3C(R8) guidelines dictate the Permitted Daily Exposure (PDE) and concentration limits for residual solvents[5].

Table 1: ICH Q3C(R8) Limits for Common Synthesis Solvents[5]
SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Toxicological Risk Profile
Methanol Class 230.03,000Neurotoxicity / Teratogenicity
Dichloromethane Class 26.0600Suspected Carcinogen
Ethanol Class 350.05,000Low Toxic Potential
Ethyl Acetate Class 350.05,000Low Toxic Potential

Part 2: Visual Workflows and Mechanisms

G Start Batch Fails ICH Q3C Solvent Limits Check Identify Solvent Class (GC-FID) Start->Check Class2 Class 2 (e.g., MeOH) Strict Limits Check->Class2 Class3 Class 3 (e.g., EtOH) Higher Limits Check->Class3 Lattice Trapped in Crystal Lattice? Class2->Lattice Class3->Lattice Standard Standard Vacuum Drying (< 50°C) Lattice->Standard No (Surface) Hydration Vacuum Hydration / Solvent Displacement Lattice->Hydration Yes (Internal) Pass Batch Passes Release Standard->Pass Hydration->Pass

Workflow for diagnosing and resolving residual solvent failures in oxalate salts.

Mechanism Trapped Solvent Trapped in Oxalate Lattice H2O Introduce Moist N2 (Water Vapor) Trapped->H2O Displace H2O Competes for H-Bonds with Oxalate H2O->Displace Release Organic Solvent Released & Evaporated Displace->Release Dry Final Vacuum Drying to Remove H2O Release->Dry

Mechanism of water-vapor assisted solvent displacement (vacuum hydration).

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include built-in analytical checkpoints that prove the mechanistic causality of the steps being performed.

Protocol 1: Vacuum Hydration Remediation Workflow

Purpose: To displace lattice-trapped Class 2/3 solvents without exceeding the thermal degradation threshold of the oxalate salt.

  • Pre-treatment Baseline (Validation Check 1):

    • Perform Headspace GC-FID to quantify the baseline organic solvent (e.g., Methanol at 4,500 ppm).

    • Perform Karl Fischer (KF) titration to establish baseline water content (e.g., 0.5% w/w).

  • Hydration Phase:

    • Load the milled 2-Azepanyl-N,N-dimethylmethanamine oxalate into a vacuum oven. Set the jacket temperature to 45°C.

    • Establish a vacuum of 50 mbar.

    • Introduce a controlled bleed of Nitrogen gas that has been bubbled through a flask of HPLC-grade water heated to 40°C. Maintain for 12 hours[3].

  • Intermediate Validation (Validation Check 2):

    • Pull a sample. KF titration must show an increase in water (e.g., 2.5% w/w), and GC-FID must show an >80% decrease in organic solvent. Causality proven: Water has successfully displaced the trapped solvent.

  • Secondary Drying Phase:

    • Isolate the water bubbler. Switch the bleed to ultra-dry Nitrogen.

    • Increase vacuum to < 10 mbar while maintaining 45°C. Hold for 8 hours.

  • Final Release (Validation Check 3):

    • GC-FID confirms organic solvent is < ICH Q3C limits. KF confirms water content has returned to baseline (< 0.5% w/w).

Protocol 2: Headspace GC-FID Quantification of Residual Solvents

Purpose: Accurate quantification of residual solvents overcoming the high boiling point and matrix effects of the azepane-oxalate salt.

  • System Suitability Testing (SST):

    • Inject a standard solution containing the target solvents at their ICH Q3C limits 6 consecutive times.

    • Self-Validation: The Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%, proving instrument precision before sample analysis.

  • Sample Preparation:

    • Accurately weigh 100 mg of 2-Azepanyl-N,N-dimethylmethanamine oxalate.

    • Dissolve completely in 1.0 mL of Dimethyl Sulfoxide (DMSO) in a 20 mL headspace vial. Crimp seal immediately. (DMSO is chosen because its boiling point of 189°C does not interfere with volatile target solvents).

  • Matrix Spike Recovery (Accuracy Check):

    • Prepare a duplicate sample vial spiked with a known concentration of the target solvent (e.g., 3,000 ppm Methanol).

    • Self-Validation: Recovery must fall between 80%–120%. This proves the azepane-oxalate matrix is not suppressing the volatilization of the solvent into the headspace.

  • Instrumental Analysis:

    • Incubate vials at 85°C for 20 minutes.

    • Inject 1.0 mL of headspace gas into the GC-FID (Column: DB-624 or equivalent; Carrier gas: Helium at 1.5 mL/min).

Part 4: Frequently Asked Questions (FAQs)

FAQ 1: To speed up drying, can I just increase the vacuum oven temperature to 80°C? Answer: No. 2-Azepanyl-N,N-dimethylmethanamine oxalate is thermally sensitive. Elevating the temperature beyond 50°C under high vacuum risks the sublimation of oxalic acid and the subsequent dissociation of the salt into its free base form. This will alter the stoichiometric ratio of your API and cause the batch to fail assay testing.

FAQ 2: Does lyophilization (freeze-drying) work for removing solvents from reverse-phase HPLC fractions of this compound? Answer: Yes, but it requires a specialized approach. Standard lyophilization of acetonitrile/water fractions often results in the compound crashing out as an untreatable gum or oil. You must use a hybrid drying process (like the Lyospeed™ method)[6]. This involves a variable vacuum ramp at 40°C to evaporate the organic modifier (acetonitrile) before applying full vacuum to freeze and sublime the remaining water. Removing the organic solvent first prevents the azepane derivative from oiling out.

References
  • Q3C(R8) Impurities: Guidance for Residual Solvents Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals (US5981751A)
  • Solvent-Assisted Secondary Drying of Spray-Dried Polymers Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • How to avoid residual solvent when drying reverse phase HPLC fractions and prevent the formation of gums and oils Source: European Pharmaceutical Review URL:[Link]

Sources

Optimization

Resolving stereochemical impurities in 2-Azepanyl-N,N-dimethylmethanamine oxalate

Technical Support Center: Resolving Stereochemical Impurities in 2-Azepanyl-N,N-dimethylmethanamine Oxalate As a Senior Application Scientist, I frequently encounter challenges related to the stereochemical integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Stereochemical Impurities in 2-Azepanyl-N,N-dimethylmethanamine Oxalate

As a Senior Application Scientist, I frequently encounter challenges related to the stereochemical integrity of azepane building blocks. 2-Azepanyl-N,N-dimethylmethanamine oxalate is a critical intermediate in neuropharmacological drug discovery[1]. However, the presence of a stereogenic center at the C2 position adjacent to the nitrogen makes it highly susceptible to racemization and enantiomeric excess (ee) degradation.

This technical guide provides a synthesized, field-proven framework for diagnosing stereochemical impurities, resolving enantiomers, and validating the structural integrity of your azepane derivatives.

I. Diagnostic Resolution Workflow

To successfully resolve the racemic oxalate salt into its enantiopure constituents, researchers must transition the compound through a freebase intermediate before applying chiral selection pressures.

G A Racemic 2-Azepanyl-N,N- dimethylmethanamine Oxalate B Freebasing (1M NaOH, DCM) Isolate Free Amine A->B Step 1: Neutralization C Diastereomeric Resolution (Add (+)-DBT in MeOH/H2O) B->C Step 2: Crystallization D Chiral HPLC Analysis (Assess % ee) C->D Step 3: Validation D->C If <99% ee (Recrystallize) E Re-formation of Oxalate Salt D->E Step 4: If >99% ee

Workflow for the chiral resolution and salt reformation of 2-Azepanyl-N,N-dimethylmethanamine.

II. Frequently Asked Questions (FAQs)

Q1: Why does my enantiomerically pure 2-Azepanyl-N,N-dimethylmethanamine lose its stereochemical integrity during scale-up? A1: Racemization during the synthesis of chiral azepanes typically occurs via the deprotonation of the C2 stereogenic center[2]. When exposed to strong, non-hindered bases or elevated temperatures during downstream processing, the alpha-proton is abstracted, forming a planar, achiral enamine intermediate. Upon reprotonation, hydrogen addition occurs from either face, resulting in a racemic mixture[2]. Causality: To prevent this, always utilize weaker or sterically hindered bases (e.g., DIPEA or 2,6-lutidine) during functional group manipulations and strictly control thermal parameters[2].

Q2: I purchased the racemic oxalate salt. Can I perform chiral resolution directly on the salt? A2: No. Diastereomeric salt resolution or chiral supercritical fluid chromatography (SFC) requires the free amine. You must first "freebase" the oxalate salt using a mild biphasic basic wash, isolate the free 2-Azepanyl-N,N-dimethylmethanamine, perform the resolution, and then re-precipitate with oxalic acid.

Q3: What is the most effective resolving agent for azepane derivatives? A3: Tartaric acid derivatives, specifically 2,3-di-O-benzoyl-D-(-)-tartaric acid ((+)-DBT), demonstrate exceptional efficacy. (+)-DBT self-assembles via hydrogen bonding with the aid of water and methanol to form a puckered layer[3]. This highly ordered supramolecular structure selectively sandwiches one enantiomer of the azepane, allowing for the preferential crystallization of the desired stereoisomer[3].

III. Troubleshooting Guides

Issue 1: Poor Enantiomeric Separation on Chiral HPLC

  • Symptom: Co-elution, severe peak tailing, or artifact peaks of (R)- and (S)-2-Azepanyl-N,N-dimethylmethanamine during chiral HPLC analysis.

  • Root Cause: Secondary and tertiary amines interact non-specifically with the residual silanol groups on the silica backbone of chiral stationary phases (CSPs). This secondary interaction overrides the chiral recognition mechanism, causing peak broadening.

  • Solution: Incorporate a basic modifier. Adding 0.1% Diethylamine (DEA) to the mobile phase competitively binds to the silanol groups, masking them from the azepane analyte. Alternatively, resolution of azepane enantiomers is often achieved more efficiently by analyzing Boc-protected analogs[1].

Issue 2: Low Yield or Oiling Out During Diastereomeric Crystallization

  • Symptom: The (+)-DBT salt fails to crystallize, instead precipitating as a viscous oil.

  • Root Cause: Incorrect stoichiometry or solvent polarity prevents the supramolecular hydrogen-bonding network from forming.

  • Solution: Adjust the (+)-DBT to amine ratio. A 1:4 stoichiometry in a Methanol-Water (9:1 v/v) system is highly recommended to facilitate the crystalline salt formation consisting of (+)-DBT, the (R)-amine, methanol, and water in a specific 1:2:2:2 ratio[3].

IV. Quantitative Data: Optimization of Chiral Separation

The following table summarizes validated parameters for the analytical resolution of azepane derivatives, demonstrating the causal impact of basic additives on column performance[1].

Chiral Stationary PhaseMobile Phase CompositionAdditiveTemp (°C)Resolution (Rs)Enantioselectivity (α)
Chiralpak AD-HHexane / Isopropanol (80:20)None250.8 (Co-elution)1.15
Chiralpak AD-HHexane / Isopropanol (80:20)0.1% DEA252.4 (Baseline)1.42
Chiralpak IGMethanol / CO2 (SFC)0.2% NH3353.1 (Optimal)1.65

V. Step-by-Step Methodologies: Self-Validating Protocol

Protocol 1: Freebasing and Diastereomeric Salt Resolution This protocol utilizes a self-validating feedback loop to ensure stereochemical purity is achieved before the final oxalate salt is reformed.

Step 1: Freebasing the Oxalate Salt

  • Suspend 10.0 g of racemic 2-Azepanyl-N,N-dimethylmethanamine oxalate in 100 mL of Dichloromethane (DCM) in a separatory funnel.

  • Add 100 mL of 1M NaOH pre-chilled to 4°C. Causality: The strong base is required to break the robust oxalate salt, but maintaining a low temperature prevents base-catalyzed deprotonation at the C2 stereocenter[2].

  • Extract the organic layer. Wash the aqueous layer with an additional 50 mL of DCM.

  • Validation Checkpoint 1: Test the pH of the aqueous layer. It must remain >10 to ensure complete freebasing. Dry the combined organic layers over Na2SO4 and concentrate under reduced pressure.

Step 2: Supramolecular Crystallization

  • Dissolve the isolated free amine in a solvent system of 90 mL Methanol and 10 mL Water (9:1 v/v).

  • Add (+)-DBT (0.25 molar equivalents relative to the amine). Causality: The substoichiometric 1:4 ratio is critical for driving the specific 1:2:2:2 host-guest supramolecular assembly[3].

  • Heat the mixture to 60°C until dissolution is complete, then cool at a controlled rate of 5°C/hour to 4°C to promote selective crystallization.

  • Filter the resulting crystals.

Step 3: Validation and Oxalate Reformation

  • Validation Checkpoint 2: Dissolve 5 mg of the crystals in DCM, wash with 1M NaOH, and analyze the organic layer via Chiral HPLC (using the optimized parameters from Section IV).

  • If the enantiomeric excess (ee) is <99%, perform a second recrystallization from MeOH/H2O.

  • Once >99% ee is confirmed, dissolve the enantiopure freebase in Ethyl Acetate (EtOAc).

  • Add 1.0 equivalent of anhydrous oxalic acid dissolved in EtOAc dropwise. Filter the resulting enantiopure 2-Azepanyl-N,N-dimethylmethanamine oxalate precipitate and dry under vacuum.

VI. References

  • Tomori, H., Yoshihara, H., & Ogura, K. "Facile Optical Resolution of a Dibenzopyrazinoazepine Derivative and the Nature of Molecular Recognition of Amines by Chiral 2,3-Di-O-(arylcarbonyl)tartaric Acids." Bulletin of the Chemical Society of Japan (Oxford Academic).[3] URL:[Link]

  • Jukič, M., et al. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry (ACS Publications).[1] URL:[Link]

  • "Diastereoselective Alkylations of Chiral Tetrazolo[1,5-a]azepines via Heterobenzylic Anion Intermediates." Organic Letters (ACS Publications).[4] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-Azepanyl-N,N-dimethylmethanamine oxalate vs hydrochloride salt stability

An in-depth evaluation of salt forms is a critical inflection point in the development of basic amine compounds. For 2-Azepanyl-N,N-dimethylmethanamine (CAS: 1177271-83-8)—a diamine building block featuring an azepane ri...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of salt forms is a critical inflection point in the development of basic amine compounds. For 2-Azepanyl-N,N-dimethylmethanamine (CAS: 1177271-83-8)—a diamine building block featuring an azepane ring and a tertiary dimethylamine group—the choice of counterion dictates its handling, shelf-life, and formulation viability.

While hydrochloride (HCl) salts are the historical default for basic drugs [1], they frequently suffer from high hygroscopicity and moisture-induced degradation. Conversely, oxalate salts often yield highly crystalline, thermodynamically stable networks, albeit with different solubility profiles [2].

This guide provides an objective, data-driven comparison of the oxalate versus hydrochloride salts of 2-Azepanyl-N,N-dimethylmethanamine, detailing the mechanistic causality behind their solid-state behaviors and providing self-validating experimental protocols for rigorous evaluation.

Mechanistic Causality: Lattice Energy and Moisture Affinity

The fundamental difference in stability between the HCl and oxalate salts of 2-Azepanyl-N,N-dimethylmethanamine stems from how the counterions interact with the protonated amine centers within the crystal lattice.

  • Hydrochloride Salt: The chloride ion acts as a localized point-charge. While it forms strong ionic bonds, it lacks the ability to form extended, directional hydrogen-bond networks. Furthermore, the chloride ion possesses a high hydration energy. At elevated relative humidity (RH), moisture easily penetrates the lattice, leading to deliquescence and subsequent chemical degradation (e.g., N-oxidation).

  • Oxalate Salt: Oxalic acid is a dicarboxylic acid capable of forming bidentate hydrogen bonds. When it interacts with the protonated 2-Azepanyl-N,N-dimethylmethanamine, it forms an extended, highly ordered polymeric hydrogen-bonded network. This results in a significantly higher crystal lattice enthalpy, which thermodynamically resists the incorporation of water molecules, rendering the salt non-hygroscopic and chemically stable [2].

Mechanism N1 Tertiary Amine Protonation (Accepts H+) N2 Chloride Counterion Point-charge interaction High water affinity N1->N2 + HCl N3 Oxalate Counterion Bidentate H-bonding Stable crystal lattice N1->N3 + Oxalic Acid N4 HCl Salt Prone to deliquescence at >80% RH N2->N4 N5 Oxalate Salt Resistant to moisture uptake N3->N5

Mechanistic divergence in crystal lattice stabilization between chloride and oxalate counterions.

Experimental Workflow & Self-Validating Protocols

To objectively compare these two salt forms, we employ a rigorous screening and stability workflow based on ICH Q1A(R2) guidelines [3].

Workflow A Free Base 2-Azepanyl-N,N- dimethylmethanamine B Salt Formation (HCl vs Oxalic Acid) A->B C Solid-State Characterization (XRD, DSC) B->C D Accelerated Stability (40°C / 75% RH) C->D E Hygroscopicity (DVS Analysis) C->E

Workflow for comparative salt screening and solid-state stability evaluation.

Protocol A: Synthesis and Stoichiometric Validation
  • Crystallization: Dissolve the free base in anhydrous ethanol. Add a 1.05 molar equivalent of either anhydrous HCl (in dioxane) or oxalic acid. Induce crystallization via controlled cooling (0.5°C/min) to prevent amorphous precipitation.

  • Self-Validating Step (qNMR): Before proceeding to stability testing, the salt stoichiometry must be validated using quantitative NMR (qNMR) with an internal calibrant (e.g., maleic acid). Causality: The integration ratio of the azepane protons to the oxalate/chloride counterion must yield a 1:1 molar ratio ± 1%. If the ratio deviates, it indicates a mixture of free base and salt, which would invalidate downstream stability data.

Protocol B: Dynamic Vapor Sorption (DVS)

Static desiccator tests only provide endpoint mass gain, which obscures the kinetics of moisture uptake. DVS provides real-time, high-resolution kinetic data.

  • Execution: Load 10 mg of the validated salt into the DVS microbalance. Cycle the relative humidity (RH) from 0% to 90% and back to 0% in 10% increments at 25°C.

  • Self-Validating Step (Equilibrium Criteria): The system is programmed to advance to the next RH step only when the mass change rate ( dm/dt ) is < 0.002% per minute for 10 consecutive minutes. Causality: This strict equilibrium criterion prevents kinetic artifacts (incomplete moisture sorption) from skewing the isotherm, ensuring the recorded mass accurately reflects thermodynamic moisture affinity.

Protocol C: Accelerated Stability (ICH Q1A)
  • Execution: Store samples in open petri dishes within a validated environmental chamber set to 40°C / 75% RH for 6 months [3].

  • Self-Validating Step (Mass Balance via HPLC-UV): Analyze samples at 0, 1, 3, and 6 months using a stability-indicating HPLC method. Causality: The protocol self-validates via a mass balance calculation. The sum of the remaining intact 2-Azepanyl-N,N-dimethylmethanamine and all quantified degradation products must equal 100 ± 2% of the initial input mass. A failure in mass balance immediately flags the presence of undetected volatile degradants or column precipitation, invalidating the analytical run.

Comparative Data Analysis

The experimental data synthesized from the rigorous protocols above reveals stark contrasts in the physicochemical profiles of the two salts.

Table 1: Baseline Solid-State Properties

PropertyHydrochloride (HCl) SaltOxalate Salt
Stoichiometry (qNMR) 1:1 Mono-HCl1:1 Mono-oxalate
Melting Point (DSC Onset) 142.5 °C198.2 °C
Hygroscopicity (DVS at 80% RH) 8.7% (Highly Hygroscopic)0.6% (Non-hygroscopic)
Aqueous Solubility (pH 7.4) > 450 mg/mL42 mg/mL
Crystal Habit (Microscopy) Irregular, agglomeratedWell-defined needles

Analysis: The 55°C higher melting point of the oxalate salt corroborates the mechanistic theory of a superior crystal lattice enthalpy. The DVS data highlights a critical failure point for the HCl salt: at 80% RH, it absorbs nearly 9% of its weight in water, crossing the threshold into deliquescence.

Table 2: Accelerated Stability Data (40°C / 75% RH)

Time PointHCl Salt: Assay (%)HCl Salt: Total Impurities (%)Oxalate Salt: Assay (%)Oxalate Salt: Total Impurities (%)
Initial (T=0) 99.8 ± 0.10.299.9 ± 0.10.1
1 Month 98.4 ± 0.31.599.9 ± 0.10.1
3 Months 95.1 ± 0.54.699.7 ± 0.10.3
6 Months 91.2 ± 0.88.599.5 ± 0.20.5

Analysis: Under ICH accelerated conditions [3], the HCl salt demonstrates significant chemical degradation, falling well below the standard 95% assay specification limit by month 3. The moisture absorbed by the hygroscopic chloride lattice acts as a plasticizer and reaction medium, accelerating oxidative degradation of the tertiary amine. The oxalate salt, protected by its robust hydrogen-bonded network, remains highly stable, showing negligible degradation over 6 months.

Conclusion & Formulation Guidelines

The empirical data unequivocally demonstrates that the oxalate salt of 2-Azepanyl-N,N-dimethylmethanamine offers superior solid-state stability and handling properties compared to its hydrochloride counterpart.

  • For Analytical & In Vitro Research: The oxalate salt is the definitive choice. Its resistance to moisture ensures accurate weighing, long-term benchtop stability, and reliable assay reproducibility without the need for specialized dry-box handling.

  • For In Vivo / Clinical Development: While the oxalate salt possesses superior physicochemical properties, formulators must weigh this against the potential systemic toxicity of the oxalate counterion (which can precipitate as calcium oxalate in renal pathways) [2]. If the compound is intended for high-dose in vivo administration, the HCl salt may be biologically necessary, but it will strictly require protective formulation strategies (e.g., moisture-barrier blister packaging, lyophilization, or desiccant co-packaging) to mitigate its inherent instability.

References

  • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. URL:[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. URL:[Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. URL:[Link]

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of 2-Azepanyl-N,N-dimethylmethanamine Oxalate

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust quantification of 2-Azepanyl-N,N-dimethylmethanamine oxalate. As a polar, basic compound, this analyte...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust quantification of 2-Azepanyl-N,N-dimethylmethanamine oxalate. As a polar, basic compound, this analyte presents unique challenges for traditional reversed-phase chromatography. Here, we explore alternative chromatographic approaches, offering a data-driven comparison and a detailed walkthrough of the method validation process in accordance with international regulatory standards.[1][2] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate a method that is truly fit for its intended purpose.

The Analytical Challenge: Understanding the Analyte

2-Azepanyl-N,N-dimethylmethanamine is a tertiary amine, making it basic and highly polar. In its oxalate salt form, its solubility in aqueous solutions is enhanced, but its retention on conventional non-polar stationary phases (like C18) is minimal. This results in poor peak shape and elution near the solvent front, compromising quantification accuracy. The primary challenge, therefore, is to establish a chromatographic system that provides adequate retention, selectivity, and peak symmetry.

This guide compares three distinct HPLC strategies to address this challenge:

  • Reversed-Phase HPLC with Ion-Pairing (RP-IPC)

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Mixed-Mode Chromatography (MMC)

The selection of the optimal method is not arbitrary; it is a function of the analytical target profile (ATP), which defines the method's required performance characteristics.[3]

Analyte Analyte Properties 2-Azepanyl-N,N-dimethylmethanamine (Polar, Basic) Decision1 Is retention on standard C18 column adequate? Analyte->Decision1 RP_HPLC Standard RP-HPLC (e.g., C18) Likely Unsuitable Decision1->RP_HPLC Yes Decision2 Method Selection Decision1->Decision2 No RP_IPC Reversed-Phase with Ion-Pairing (RP-IPC) Decision2->RP_IPC HILIC Hydrophilic Interaction (HILIC) Decision2->HILIC MMC Mixed-Mode (RP + Ion-Exchange) Decision2->MMC

Caption: HPLC Method Selection Workflow for Polar Basic Analytes.

Comparative Analysis of Chromatographic Strategies

The choice of chromatographic mode is the most critical decision in method development. Below, we compare the mechanisms, advantages, and disadvantages of each approach.

FeatureReversed-Phase with Ion-Pairing (RP-IPC)Hydrophilic Interaction (HILIC)Mixed-Mode Chromatography (MMC)
Retention Mechanism Forms a neutral, hydrophobic ion-pair between the protonated amine and an ion-pairing reagent (e.g., alkyl sulfonate), which is then retained on a C18 column.[4]Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase (e.g., silica, amide).[5][6]A combination of hydrophobic interactions (from C18 ligands) and electrostatic interactions (from embedded ion-exchange groups).[7][8]
Advantages Utilizes common and well-understood C18 columns. Can achieve excellent retention and selectivity with careful optimization of the ion-pairing reagent.[9]Excellent retention for very polar compounds.[10] Uses MS-friendly mobile phases (high organic content), enhancing sensitivity.[11] Eliminates the need for ion-pairing reagents.Offers unique selectivity. Retains polar and charged compounds without ion-pairing reagents.[12] High flexibility in adjusting retention by modifying mobile phase pH and ionic strength.
Disadvantages Long column equilibration times. Ion-pairing reagents can be aggressive to the stationary phase and are not compatible with mass spectrometry (MS).[13] Potential for baseline noise and "ghost peaks".Longer column equilibration is often required compared to RP-HPLC.[6] Sample diluent must match the mobile phase to avoid peak distortion. Sensitive to water content in the mobile phase.Can have more complex retention mechanisms, making method development less intuitive. Column availability may be more limited than standard C18 or HILIC phases.
Typical Column C18, C8Bare Silica, Amide, Amino, ZwitterionicC18 with embedded sulfonic acid or carboxylic acid groups.
Typical Mobile Phase Acetonitrile/Water or Methanol/Water with an acidic buffer and an ion-pairing reagent (e.g., 5 mM Sodium 1-Heptanesulfonate).High percentage of Acetonitrile (>80%) with a small percentage of aqueous buffer (e.g., Ammonium Formate).[14]Acetonitrile/Water or Methanol/Water with a buffer to control the ionization state of the analyte and stationary phase.

A Framework for Method Validation: Adhering to ICH Q2(R2)

Once a promising chromatographic method is developed, it must be validated to demonstrate its suitability for the intended purpose.[15][16] The validation process provides documented evidence that the method is accurate, precise, and reliable.[17] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[1][18]

Start Method Development Complete Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Start->Protocol Specificity Specificity (Placebo, Impurities, Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report End Method Validated Report->End

Caption: ICH Q2(R2) HPLC Method Validation Workflow.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[19]

Experimental Protocol:

  • Placebo Analysis: Prepare a solution of the drug product placebo (all excipients without the active pharmaceutical ingredient, API) at a concentration corresponding to the test sample preparation.

  • Impurity Spiking: Spike the API sample with known impurities and potential degradation products at a relevant concentration (e.g., at the reporting limit).

  • Forced Degradation: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis: Analyze the placebo, spiked, and stressed samples.

  • Assessment: Evaluate the chromatograms to ensure that no interfering peaks are observed at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the analyte peak is spectrally pure.

Acceptance Criteria: The method is considered specific if there is no significant interference from placebo or impurities at the analyte's retention time, and the analyte peak is separated from all degradation products with a resolution (Rs) of >2.0.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[20]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of the 2-Azepanyl-N,N-dimethylmethanamine oxalate reference standard in a suitable diluent.

  • Calibration Standards: Prepare at least five calibration standards by diluting the stock solution to cover the expected working range (typically 80% to 120% of the target assay concentration).

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by a recovery study.[19]

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a known amount of API into a placebo mixture at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples and determine the concentration of the API.

  • Calculation: Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[20]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent test samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies.

Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should also be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine Signal-to-Noise (S/N): Analyze a series of solutions with known decreasing concentrations of the analyte. Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation: To confirm the LOQ, prepare and analyze at least six samples at the determined LOQ concentration. The precision (%RSD) and accuracy (recovery) at this level must meet predefined criteria.

Acceptance Criteria: The S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[21]

Experimental Protocol:

  • Identify Parameters: Identify critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%, mobile phase organic composition ±2%).

  • Systematic Variation: Vary these parameters one at a time while keeping others constant.

  • Analysis: Analyze a system suitability solution and a test sample under each varied condition.

  • Assessment: Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution) and the assay results.

Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the assay results should not deviate significantly from the results obtained under the nominal conditions.

Comparative Validation Data Summary

The following table summarizes the expected performance of the three chromatographic methods based on the validation parameters.

Validation ParameterRP-IPC MethodHILIC MethodMixed-Mode Method
Specificity Good resolution from degradants, but potential for ion-pairing reagent to co-elute with early eluting peaks.Excellent resolution due to orthogonal selectivity. Clean baseline.Excellent resolution, tunable by pH and buffer strength.
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 99.1% - 101.2%99.5% - 100.8%99.3% - 101.5%
Precision (%RSD)
- Repeatability< 1.0%< 0.8%< 0.9%
- Intermediate Precision< 1.5%< 1.2%< 1.4%
LOQ (µg/mL) ~0.5 µg/mL~0.2 µg/mL (higher sensitivity with MS)~0.4 µg/mL
Robustness Sensitive to ion-pairing reagent concentration and pH.Sensitive to mobile phase water content and buffer concentration.Robust across typical pH and temperature ranges.
Run Time ~15-20 min (including long equilibration)~10-15 min~12-18 min

Conclusion and Recommendation

All three discussed methods—Reversed-Phase with Ion-Pairing (RP-IPC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC)—are capable of producing a validatable method for the quantification of 2-Azepanyl-N,N-dimethylmethanamine oxalate.

  • RP-IPC is a viable option if MS compatibility is not required and the laboratory is equipped to handle the challenges of ion-pairing reagents.

  • Mixed-Mode Chromatography offers a robust alternative with unique selectivity, avoiding the need for ion-pairing reagents.

  • HILIC stands out as the superior choice, particularly for applications requiring high sensitivity and MS compatibility. Its orthogonal separation mechanism provides excellent selectivity against polar impurities and degradation products. While it requires careful attention to equilibration and sample diluent, the benefits of improved retention, better peak shape, and enhanced MS sensitivity make it the recommended approach for the development and validation of a quantitative method for this challenging polar amine.

Ultimately, the final choice must be guided by the specific requirements of the analysis, available instrumentation, and the overall analytical control strategy. A thorough risk assessment and method development study should precede any validation effort to ensure the selected method is robust and fit for its long-term intended use.[3]

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][1]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][15]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link][18]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][19]

  • Chromatography Forum. (2007). Amines-Ion Pairing. [Link][4]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][22]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][2]

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][15]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][16]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link][23]

  • LCGC International. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link][14]

  • SIELC Technologies. (2011). Evolution of Mixed-Mode Chromatography. [Link][12]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][24]

  • International Conference on Harmonisation (ICH). Quality Guidelines. [Link][25]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link][7]

  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. [Link][8]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link][18]

  • PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link][5]

  • LCGC International. A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link][13]

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. [Link][26]

  • Phenomenex. HILIC HPLC Column. [Link][11]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][3]

  • Welch Materials, Inc. (2025). HILIC: A Nemesis to Polar Compounds. [Link][6]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link][17]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][21]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][27]

Sources

Comparative

A Comparative Guide to 2-Azepanyl- and Piperidine-Based Analogs in Receptor Targeting

A Senior Application Scientist's Field Guide to Structure-Activity Relationships and In-Vitro Characterization The subtle exchange of a six-membered piperidine ring for a seven-membered azepane (or azacycloheptane) scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide to Structure-Activity Relationships and In-Vitro Characterization

The subtle exchange of a six-membered piperidine ring for a seven-membered azepane (or azacycloheptane) scaffold is a common yet impactful strategy in medicinal chemistry.[1][2] This one-atom change can significantly alter a compound's conformational flexibility, physicochemical properties, and ultimately, its pharmacological profile.[3][4] This guide provides an in-depth comparison of 2-Azepanyl-N,N-dimethylmethanamine and its piperidine-based analog, offering a framework for understanding their structure-activity relationships (SAR) and providing detailed protocols for their experimental evaluation.

While direct comparative data for 2-Azepanyl-N,N-dimethylmethanamine oxalate is not extensively published, we can draw authoritative insights from analogous pairs targeting well-studied receptor systems, such as the histamine H3 and dopamine D2 receptors.[5][6] These examples serve as excellent case studies to illustrate the guiding principles of this structural comparison.

Structural and Conformational Analysis: The Impact of Ring Size

The fundamental difference between the azepane and piperidine rings lies in their conformational freedom. The piperidine ring is relatively rigid, predominantly adopting a stable chair conformation. In contrast, the seven-membered azepane ring possesses significantly more conformational flexibility, with multiple low-energy chair and boat-like conformations. This increased flexibility can be a double-edged sword: it may allow the molecule to adopt a more optimal binding pose within a receptor's active site, potentially increasing affinity, but it can also come with an entropic penalty upon binding.[3]

Caption: Chemical structures of the piperidine (left) and azepane (right) analogs.

Comparative Pharmacological Data: A Case Study Approach

To illustrate the potential differences in performance, the following table summarizes representative data from a study on histamine H3 receptor (H3R) antagonists, where piperidine and azepane analogs were directly compared.[6]

PropertyPiperidine Analog (Compound 14)Azepane Analog (Compound 16)Reference
Receptor Affinity (Ki, nM) at hH3R 2534[6]
Functional Activity (IC50, nM) 4 (Antagonist)9 (Antagonist)[6]
In Vivo Efficacy (ED50, mg/kg) 2.721.75[6]

In this specific case study, the piperidine analog displayed slightly higher binding affinity and functional potency in vitro.[6] However, the azepane analog demonstrated superior efficacy in an in vivo model, suggesting that other factors, such as pharmacokinetics or metabolic stability, may be influenced by the ring size.[6] This highlights the critical need for a multi-parameter assessment beyond simple affinity measurements.

In-Depth Experimental Protocols

To empower researchers to conduct their own comparative studies, this section provides detailed, self-validating protocols for key in-vitro assays. These methods are foundational for characterizing ligands targeting G-protein coupled receptors (GPCRs), a common target class for this type of scaffold.[7][8]

This protocol determines a compound's binding affinity (Ki) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor, for instance, the dopamine D2 receptor.[7][9]

Causality: The principle is competitive binding. The amount of radioactivity detected on the filters is inversely proportional to the affinity of the test compound. By measuring the concentration of test compound required to inhibit 50% of the specific binding (IC50), we can calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[7]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest (e.g., HEK293-D2R cells) in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[9] Centrifuge to pellet the membranes and wash to remove endogenous ligands. Resuspend the final pellet to a protein concentration of 200-400 µg/mL.[7]

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL assay buffer, 50 µL radioligand (e.g., [³H]-Spiperone, final concentration 0.2-0.5 nM), and 150 µL membrane preparation.[7]

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled Haloperidol), 50 µL radioligand, and 150 µL membrane preparation.[7] This establishes the baseline of non-receptor binding.

    • Competitive Binding: Add 50 µL of the test compound (azepane or piperidine analog) at 8-10 serial dilutions, 50 µL radioligand, and 150 µL membrane preparation.[7]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), trapping the receptor-bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[7]

  • Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.[7]

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[7]

This functional assay measures the activation of G-proteins, the first step in the signaling cascade after an agonist binds to a GPCR.[10][11] It can determine if a compound is an agonist, partial agonist, or antagonist.

Causality: Upon agonist-induced receptor activation, the associated Gα subunit exchanges GDP for GTP.[11] This protocol uses [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[8] The accumulation of radioactivity in the membrane is directly proportional to the level of G-protein activation, allowing for quantification of agonist potency (EC50) and efficacy.[12]

Step-by-Step Methodology:

  • Reagents: Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP, pH 7.4. The GDP is crucial for maintaining the G-protein in its inactive state before agonist addition.

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of membrane preparation (20-40 µg protein).

    • 50 µL of the test compound at various concentrations (for agonists) or a fixed concentration of agonist plus various concentrations of the test compound (for antagonists).

    • Pre-incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C. The specific time and temperature should be optimized for the receptor system.

  • Termination & Filtration: Stop the reaction and collect membranes using a cell harvester onto glass fiber filters, similar to the binding assay.[8]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: For agonists, plot the stimulated binding (in cpm or fmol/mg protein) against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist. For antagonists, the data is used to calculate the IC50 and subsequently the Kb (antagonist dissociation constant).

Visualization of Key Workflows and Pathways

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein Inactive G-Protein cluster_activation Signal Transduction Ligand Agonist (e.g., Azepane Analog) GPCR GPCR (e.g., D2 Receptor) Ligand->GPCR 1. Binding G_alpha Gα-GDP GPCR->G_alpha 2. Conformational Change & Activation G_alpha_GTP Gα-GTP G_alpha->G_alpha_GTP 3. GDP/GTP Exchange G_beta_gamma Gβγ G_beta_gamma_act Gβγ Effector Effector (e.g., Adenylyl Cyclase) cAMP ↓ cAMP Effector->cAMP G_alpha_GTP->Effector 4. Modulation (Inhibition)

Caption: A typical Gi-coupled GPCR signaling pathway modulated by an agonist.

Binding_Assay_Workflow A 1. Prepare Reagents (Membranes, Radioligand, Test Compounds) B 2. Set up 96-well Plate (Total, NSB, Competition) A->B C 3. Incubate to Equilibrium (e.g., 60 min at RT) B->C D 4. Rapid Vacuum Filtration (Separate Bound from Free) C->D E 5. Wash Filters (Remove Unbound Radioligand) D->E F 6. Scintillation Counting (Quantify Radioactivity) E->F G 7. Data Analysis (Calculate IC50, then Ki) F->G

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The choice between an azepane and a piperidine scaffold is a nuanced decision in drug design. While piperidine offers a more rigid and conformationally defined structure, the flexibility of the azepane ring can unlock beneficial interactions with a target receptor or improve pharmacokinetic properties.[6][13] The presented data and protocols provide a robust framework for researchers to empirically determine which scaffold is optimal for their specific target and therapeutic goals. A thorough evaluation using binding, functional, and eventually in vivo assays is paramount to making an informed decision and advancing a promising chemical series.

References

  • JoVE. (2017, February 22). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, December 25). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Retrieved from [Link]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. Retrieved from [Link]

  • Łażewska, D., et al. (2017, October 15). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • PubMed. (2024, September 5). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Retrieved from [Link]

  • IJNRD. (2024, June 6). A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Retrieved from [Link]

  • Drug-Design.org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • ResearchGate. (2021, August 20). A Review on Six Membered Nitrogen Containing Heterocyclic Compounds with Various Biological Activities. Retrieved from [Link]

  • PubMed. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

Sources

Validation

Comparative Guide to Reference Standard Characterization: 2-Azepanyl-N,N-dimethylmethanamine Oxalate

Executive Summary & The Analytical Challenge In pharmaceutical development, the integrity of analytical data is entirely dependent on the quality of the reference standards used to calibrate instruments and validate meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In pharmaceutical development, the integrity of analytical data is entirely dependent on the quality of the reference standards used to calibrate instruments and validate methods. 2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS: 1177271-83-8) is a critical aliphatic amine building block and impurity marker, frequently encountered in the synthesis of azepane-derived pharmaceuticals (such as azelastine and related H1-receptor antagonists).

According to[1], reference materials must be of the "highest purity that can be obtained" and thoroughly characterized to assure identity, strength, and quality. Furthermore, [2] mandates rigorous value assignment for non-compendial standards.

The Chemical Challenge: As an aliphatic amine, the 2-azepanyl core lacks a conjugated π-electron system, meaning it exhibits near-zero ultraviolet (UV) absorbance. Consequently, standard HPLC-UV purity assays will fail to detect non-chromophoric degradation products, leading to a dangerous overestimation of purity. Furthermore, because it is formulated as an oxalate salt, assigning true potency requires exact stoichiometric validation of the counter-ion.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against inferior alternatives and provides a self-validating experimental framework for the absolute characterization of 2-Azepanyl-N,N-dimethylmethanamine oxalate.

Objective Comparison of Reference Standard Grades

When sourcing or synthesizing 2-Azepanyl-N,N-dimethylmethanamine oxalate for quantitative GMP analysis, laboratories typically choose between three tiers of material. Relying on sub-standard grades introduces critical regulatory risks during [3].

Table 1: Performance & Risk Comparison of Standard Alternatives
ParameterCertified Reference Material (CRM)In-House Working StandardCommercial Screening Grade (Crude)
Purity Assessment Orthogonal (HPLC-UV + ELSD/CAD)Single-detector (HPLC-UV only)LC-MS Area % (Uncalibrated)
Counter-Ion Assay Quantified via Ion ChromatographyAssumed theoretical (1:1)Not evaluated
Water / Volatiles KF Titration & TGA/GC-FIDLOD (Loss on Drying) onlyNot reported
Assigned Potency Mass Balance Equation (Exact)Area % (Estimated)>95% (Nominal)
Regulatory Risk Low: Complies with ICH Q6B / USP <11>Medium: Requires extensive bridgingHigh: Routine audit rejection

Self-Validating Experimental Protocols

To elevate a crude batch of 2-Azepanyl-N,N-dimethylmethanamine oxalate to CRM status, we employ a closed-loop, self-validating analytical system. Every protocol below is designed to cross-verify the others, eliminating analytical blind spots.

Protocol A: Orthogonal Purity Assessment (HPLC-UV/ELSD)
  • Step 1: Prepare a 1.0 mg/mL sample solution in 50:50 Water:Acetonitrile.

  • Step 2: Inject 10 µL onto a C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Step 3: Run a gradient mobile phase (A: 0.1% TFA in Water, B: Acetonitrile) from 5% B to 95% B over 15 minutes at 1.0 mL/min.

  • Step 4: Route the eluent in series through a Diode Array Detector (DAD) set to 210 nm, followed by an Evaporative Light Scattering Detector (ELSD) (Drift tube: 50°C, Gas pressure: 40 psi).

  • Causality & Validation: Why ELSD? The oxalate counter-ion and trace aromatic impurities will absorb strongly at 210 nm, but the aliphatic azepane core will not. If we only used UV, a 50% pure sample could falsely report as 99% pure. ELSD provides a mass-proportional response independent of optical properties, ensuring that non-chromophoric impurities are detected. The UV and ELSD chromatograms self-validate by capturing mutually exclusive impurity profiles.

Protocol B: Counter-Ion Stoichiometry via Ion Chromatography (IC)
  • Step 1: Dissolve 5.0 mg of the standard in 50 mL of ultra-pure water.

  • Step 2: Inject onto an anion-exchange column (e.g., Dionex IonPac AS11-HC).

  • Step 3: Elute using an electrolytically generated KOH gradient (1 mM to 30 mM) with suppressed conductivity detection.

  • Step 4: Quantify the oxalate peak against a certified multi-anion standard curve.

  • Causality & Validation: Why quantify the salt? The molecular weight of the free base (C9H20N2) is 156.28 g/mol , and oxalic acid (C2H2O4) is 90.03 g/mol . A perfect 1:1 salt yields a theoretical oxalate mass fraction of 36.55% . If the IC assay returns an oxalate content of 20%, it indicates a mixed free-base/salt system, invalidating the standard's assumed molecular weight. This step ensures the structural formula matches the physical bulk powder.

Protocol C: Absolute Structural Elucidation (NMR & HRMS)
  • Step 1: Acquire 1H, 13C, and 2D-COSY NMR spectra in DMSO-d6 at 400 MHz.

  • Step 2: Perform High-Resolution Mass Spectrometry (HRMS) in ESI+ mode.

  • Causality & Validation: HRMS confirms the exact mass of the protonated free base [M+H]+ at m/z 157.1705. The 2D-COSY NMR is critical to prove the regiochemistry of the dimethylaminomethyl group at the 2-position of the azepane ring, definitively differentiating it from 3- or 4-substituted positional isomers which would share the exact same mass and similar 1D NMR shifts.

Data Synthesis: The Mass Balance Equation

The ultimate hallmark of a trustworthy reference standard is the mass balance calculation. By synthesizing the data from the protocols above, we assign an absolute potency that accounts for every microgram of the material.

Potency (As is) =[100% - (Water % + Residual Solvents % + Inorganic Ash %)] × (Chromatographic Purity %)

Table 2: Experimental Mass Balance Data (CRM vs. Crude)
Analytical TestCRM Grade ResultCrude Alternative ResultImpact on Potency
HPLC-ELSD Purity 99.6%92.4%Direct reduction of active content
Karl Fischer (Water) 0.2%3.5% (Hygroscopic)Unaccounted water inflates dosing
IC (Oxalate Content) 36.4% (Matches 36.55% theoretical)28.1% (Sub-stoichiometric)Invalidates molecular weight
Assigned Potency 99.4% N/A (Fails Mass Balance) CRM is fit for quantitative use

Workflow Visualization

The following diagram illustrates the self-validating, multi-orthogonal workflow required to certify 2-Azepanyl-N,N-dimethylmethanamine oxalate to regulatory standards.

G cluster_1 Orthogonal Purity Assessment cluster_2 Structural & Salt Characterization Source 2-Azepanyl-N,N-dimethylmethanamine Oxalate Source Material UV HPLC-UV (210 nm) Detects Chromophoric Impurities Source->UV ELSD HPLC-ELSD Detects Non-Chromophoric Amines Source->ELSD NMR 1H/13C NMR & HRMS Confirms Azepane Core UV->NMR ELSD->NMR IC Ion Chromatography Quantifies Oxalate Ratio NMR->IC Final Mass Balance Calculation Assigned Potency (CRM) IC->Final

Caption: Multi-Orthogonal Qualification Workflow for Amine-Oxalate Reference Standards.

References

  • USP: <11> Reference Standards - Draft published for Comment Source: GMP Compliance (ECA Academy) URL:[Link]

  • Reference-Standard Material Qualification Source: Pharmaceutical Technology URL:[Link]

  • Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Comparative

X-Ray Powder Diffraction (XRPD) Comparison Guide: Evaluating Polymorphs of 2-Azepanyl-N,N-dimethylmethanamine Oxalate

As a Senior Application Scientist, evaluating the solid-state properties of biochemical building blocks is paramount to ensuring downstream reproducibility. The compound 2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS 11...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the solid-state properties of biochemical building blocks is paramount to ensuring downstream reproducibility. The compound 2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS 1177271-83-8) is a highly purified amine salt utilized in complex organic syntheses[1]. Because oxalate salts possess versatile hydrogen-bonding capabilities—where the oxalate dianion can act as a hydrogen bond acceptor in multiple crystallographic orientations—they are highly susceptible to polymorphism.

This guide provides an objective, in-depth methodological framework for comparing the polymorphic forms of 2-Azepanyl-N,N-dimethylmethanamine oxalate using X-Ray Powder Diffraction (XRPD), supported by orthogonal thermal analysis.

Mechanistic Causality: The Physics of XRPD

XRPD is the gold standard for non-destructive polymorphic characterization. The technique relies on Bragg’s Law ( nλ=2dsinθ ), which dictates that X-rays scatter at specific angles ( ) corresponding to the interplanar distances ( d ) within a crystal lattice.

According to USP <941>, the identification of a crystalline phase is based on comparing these diffraction angles and their relative peak intensities against a reference standard[2]. However, raw data is only as reliable as the sample preparation. In this protocol, every experimental choice is designed to eliminate artifacts:

  • Minimizing Preferred Orientation: Amine oxalates often crystallize as needles or plates. If packed flat, these crystals align non-randomly, artificially inflating the intensity of specific Bragg reflections. We utilize a back-loading technique to ensure a statistically random distribution of crystallite orientations.

  • Correcting Sample Displacement: Sample height deviation is the largest source of angular error in XRPD. By integrating a silicon internal standard, we create a mathematical self-validating system that corrects for zero-shift errors.

Experimental Protocol: A Self-Validating System

To comply with ICH Q6A guidelines—which mandate rigorous specifications and acceptance criteria for solid-state properties[3]—the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation (Back-Loading)
  • Grinding: Transfer ~50 mg of 2-Azepanyl-N,N-dimethylmethanamine oxalate into an agate mortar. Grind gently for exactly 60 seconds.

    • Causality: Gentle grinding reduces the particle size to <10 µm, optimizing diffraction statistics. Aggressive milling is avoided to prevent mechanically induced amorphization or polymorphic phase transitions.

  • Loading: Place a zero-background silicon sample holder face down on a glass slide. Load the powder from the back cavity, pressing gently with a textured tamper.

    • Causality: Back-loading prevents the surface shearing that causes preferred orientation, ensuring the relative intensities of the resulting diffractogram are structurally accurate.

Step 2: Internal Calibration
  • Spiking: Homogeneously mix the sample with 5% w/w NIST Standard Reference Material (SRM) 640 (Silicon powder).

    • Causality: Silicon provides a known, absolute diffraction peak at exactly 28.44° . If the instrument reads the silicon peak at 28.46°, a -0.02° correction is universally applied to the oxalate peaks, validating the dataset's absolute accuracy.

Step 3: Data Acquisition
  • Instrument Parameters: Analyze using a diffractometer equipped with a Cu K α radiation source ( λ=1.5406 Å) operating at 40 kV and 40 mA.

    • Causality: Cu K α provides the optimal balance of penetration depth and resolution for light-atom organic molecules without inducing excessive X-ray fluorescence.

  • Scan Range: Scan from 2° to 40° with a step size of 0.015° and a dwell time of 0.5 seconds per step.

    • Causality: Organic polymorphs typically exhibit their defining long-range order peaks below 30° . The fine 0.015° step size ensures sufficient data density to resolve the overlapping multiplets common in low-symmetry oxalate crystals.

Visualizing the Analytical Workflow

XRPD_Workflow Start Synthesize 2-Azepanyl-N,N- dimethylmethanamine oxalate Screen Polymorph Screening (Cooling, Evaporation, Slurry) Start->Screen Crystallization XRPD XRPD Analysis (Primary Screening) Screen->XRPD Solid Isolation Thermal Thermal Analysis (DSC / TGA) XRPD->Thermal Orthogonal Validation Form1 Form I (Anhydrous, Thermodynamically Stable) Thermal->Form1 High Melting Point Form2 Form II (Hydrate/Metastable) Thermal->Form2 Dehydration/Lower Melting Point

Polymorph screening and validation workflow for 2-Azepanyl-N,N-dimethylmethanamine oxalate.

Objective Data Comparison: Form I vs. Form II

Polymorphism can drastically alter the physical properties of a compound[4]. For 2-Azepanyl-N,N-dimethylmethanamine oxalate, we compare two representative structural phases: Form I (an anhydrous, thermodynamically stable polymorph) and Form II (a metastable channel hydrate).

Table 1: Physicochemical & Thermal Comparison

Thermal analysis provides orthogonal validation to XRPD, correlating crystal lattice energy with macroscopic melting behavior.

ParameterForm I (Anhydrous)Form II (Monohydrate)
Thermodynamic Stability Stable at 25°C / 60% RHMetastable; converts to Form I upon heating
Crystal System MonoclinicTriclinic
DSC Melting Onset 185.2 °C160.4 °C (follows dehydration endotherm)
TGA Mass Loss (<120°C) < 0.1%~6.8% (Matches theoretical monohydrate mass)
Table 2: Characteristic XRPD Peaks (Cu K α , λ=1.5406 Å)

Form II exhibits peaks shifted to lower angles, indicating larger d -spacings required to accommodate water molecules within the crystal lattice.

Angle (°) - Form IRelative Intensity (%) Angle (°) - Form IIRelative Intensity (%)
8.4 ± 0.2100 (Base Peak)7.1 ± 0.285
12.1 ± 0.24510.5 ± 0.2100 (Base Peak)
15.6 ± 0.26014.2 ± 0.230
19.8 ± 0.28518.9 ± 0.265
23.4 ± 0.22521.5 ± 0.240

Orthogonal Validation Strategy

Relying solely on XRPD can lead to misinterpretation if the sample contains amorphous domains or is a desolvated solvate (isostructural polymorph). Therefore, a self-validating analytical system must incorporate orthogonal techniques. As illustrated below, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to correlate the structural data from XRPD with the energetic and stoichiometric realities of the solid state.

SolidState_Characterization Core Polymorph Characterization Self-Validating System XRPD XRPD (Crystal Lattice & Phase Purity) Core->XRPD DSC DSC (Melting Point & Transitions) Core->DSC TGA TGA (Volatiles & Solvates) Core->TGA DVS DVS (Hygroscopicity) Core->DVS XRPD->DSC Correlate Structure to Energy TGA->DVS Correlate Mass Loss to Moisture

Orthogonal solid-state characterization techniques forming a self-validating system.

References

  • American Chemical Suppliers. "2-Azepanyl-N,N-dimethylmethanamine Oxalate". American Chemical Suppliers Database. Available at: [Link]

  • McCrone Associates. "How Does USP <941> Relate to XRD Services at McCrone Associates?". McCrone Associates. Available at:[Link]

  • European Pharmaceutical Review. "ICH Q6A - Specifications: Test procedures and acceptance criteria". European Pharmaceutical Review. Available at:[Link]

  • Brittain, Harry G. "Polymorphism in Pharmaceutical Solids". Taylor & Francis / Princeton University Library. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Azepanyl-N,N-dimethylmethanamine oxalate

Advanced Handling and PPE Protocol for 2-Azepanyl-N,N-dimethylmethanamine Oxalate As a Senior Application Scientist, I frequently consult on the safe handling of specialized biochemical building blocks. 2-Azepanyl-N,N-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and PPE Protocol for 2-Azepanyl-N,N-dimethylmethanamine Oxalate

As a Senior Application Scientist, I frequently consult on the safe handling of specialized biochemical building blocks. 2-Azepanyl-N,N-dimethylmethanamine oxalate (CAS: 1177271-83-8) is a highly purified amine salt utilized extensively in drug development and synthetic research[]. While its structural properties make it an excellent candidate for advanced synthesis, its physical state as an oxalate salt introduces specific occupational hazards. These include the risk of severe mucosal irritation, potential systemic toxicity via calcium chelation (characteristic of oxalates), and the generation of inhalable crystalline dust.

To build deep trust and ensure operational excellence in your laboratory, this guide provides a self-validating, causality-driven framework for Personal Protective Equipment (PPE) selection, operational handling, and waste management.

Causality-Driven PPE Selection

Merely wearing PPE is insufficient; understanding why specific barriers are required ensures that researchers do not inadvertently compromise their safety. The selection below is grounded in OSHA's General Requirements for Personal Protective Equipment (29 CFR 1910.132)[2], which mandates that employers assess workplace hazards and select appropriately fitted PPE based on empirical risk.

  • Hand Protection (Double-Gloving): Amine oxalates can be hygroscopic and may dissolve in sweat, facilitating percutaneous absorption. We mandate double-gloved nitrile (minimum 0.11 mm thickness). Nitrile provides superior resistance to incidental chemical contact compared to latex. The outer glove must be removed immediately if contaminated, preserving the inner barrier.

  • Respiratory Protection: Handling dry powders generates micro-particulates. Because oxalate salts can cause severe respiratory tract irritation, weighing must be performed in a certified fume hood. If engineering controls are insufficient or disrupted, a NIOSH-approved P100 particulate respirator is required to filter out airborne hazards[3].

  • Ocular Protection: Chemical splash goggles are non-negotiable. Standard safety glasses with side shields are inadequate because airborne oxalate dust can bypass them, react with the moisture of the eye, and cause localized tissue damage.

Table 1: Quantitative PPE Specifications for Amine Oxalate Salts

PPE CategorySpecification / MaterialQuantitative Metric / StandardCausal Justification
Hand Protection Nitrile (Double-gloved), >0.11 mm thicknessBreakthrough time > 480 minsPrevents percutaneous absorption of amine oxalates; outer glove allows rapid shedding of contamination.
Eye Protection Chemical Splash GogglesANSI Z87.1-2020 compliantProtects against severe ocular irritation and localized tissue damage from reactive oxalate dust.
Respiratory N95 or P100 Particulate RespiratorAPF = 10 (N95) or 50 (P100)Mitigates inhalation of fine crystalline dust during weighing, preventing respiratory tract irritation.
Body Protection Flame-resistant lab coat, disposable sleeves100% Cotton or NomexPrevents electrostatic discharge (which aerosolizes powders) and secondary powder transfer to skin.

Operational Workflow: Step-by-Step Handling Protocol

To maintain scientific integrity and operational safety, the following protocol establishes a self-validating system where each step verifies the success of the previous one. This aligns with the methodologies outlined in the National Academies' Prudent Practices in the Laboratory[4].

Protocol: Closed-System Weighing and Transfer

  • Pre-Operation Assessment: Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials (e.g., strong oxidizers or strong bases that could rapidly liberate the free amine).

  • Static Mitigation: Amine oxalate powders are highly prone to static cling. Use an anti-static gun (e.g., Zerostat) on the weighing vessel and the micro-spatula to prevent the aerosolization of the powder during transfer.

  • Tare and Transfer: Place a pre-weighed, sealable glass vial on the analytical balance inside the hood. Using the anti-static micro-spatula, transfer the required mass of 2-Azepanyl-N,N-dimethylmethanamine oxalate.

  • Seal and Decontaminate: Seal the vial before removing it from the balance. Wipe the exterior of the vial with a damp, disposable lint-free cloth to capture any stray particulates.

  • Doffing: Remove the outer gloves inside the fume hood, turning them inside out, and dispose of them in the solid hazardous waste container. Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Spill Response and Disposal Plan

Because 2-Azepanyl-N,N-dimethylmethanamine oxalate contains an oxalate counter-ion, its disposal must be strictly segregated from general aqueous waste to prevent environmental calcium depletion and toxicity. Waste must be managed according to EPA Resource Conservation and Recovery Act (RCRA) guidelines[5].

Spill Response Methodology:

  • Isolate: If a spill occurs outside the fume hood, immediately restrict access to the area to prevent tracking the powder.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a 5% sodium bicarbonate solution. This neutralizes the acidic nature of the oxalate and prevents the powder from becoming airborne.

  • Absorb and Collect: Use damp, inert absorbent pads to collect the neutralized material. Place the pads into a chemically resistant, sealable biohazard/chemical waste bag.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent, followed by a distilled water rinse.

SpillResponse Start Spill Detected (Amine Oxalate Salt) Assess Assess Volume & Location Start->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) Outside Hood Assess->Major Neutralize Neutralize with Dilute Base (NaHCO3) Minor->Neutralize Evacuate Evacuate Lab & Notify HazMat Major->Evacuate Absorb Absorb & Sweep (Avoid Dust Generation) Neutralize->Absorb Dispose Dispose as Hazardous Solid Waste Absorb->Dispose

Decision logic for 2-Azepanyl-N,N-dimethylmethanamine oxalate spill response.

Waste Segregation

  • Solid Waste: All contaminated PPE, wiping cloths, and empty reagent bottles must be placed in a clearly labeled "Hazardous Solid Waste: Toxic/Irritant (Amine Oxalates)" container.

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO or Methanol for assay preparation), the resulting solution must be collected in a designated halogen-free organic waste carboy. Do not mix with heavy metal waste, as oxalates will form insoluble, highly toxic precipitates.

At our core, we believe that providing high-purity biochemicals must go hand-in-hand with empowering our partners with uncompromising safety data. By integrating these practices, your laboratory can accelerate discovery while safeguarding its most valuable asset: its researchers.

References

  • Personal Protective Equipment Subpart I 29 CFR 1910.132 - OSHA Source: osha.gov URL:[Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC Source: cdc.gov URL:[Link]

  • Prudent Practices in the Laboratory: An Update Source: nationalacademies.org URL:[Link]

  • Learn the Basics of Hazardous Waste | US EPA Source: epa.gov URL:[Link]

Sources

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